4-Ethynyl-2,3,5,6-tetrafluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2,3,5,6-tetrafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h1H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDXHJAWUUICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)F)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30813963 | |
| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61794-59-0 | |
| Record name | 4-Ethynyl-2,3,5,6-tetrafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30813963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 4-ethynyl-2,3,5,6-tetrafluoroaniline, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis is centered around a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document will delve into the mechanistic underpinnings of this reaction, provide a step-by-step synthesis protocol, and discuss the critical parameters that ensure a successful and high-yield outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction: The Significance of this compound
This compound is a highly valuable synthetic intermediate. The presence of the reactive ethynyl group allows for its participation in a wide array of chemical transformations, most notably in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as in further cross-coupling reactions. The tetrafluorinated aniline ring imparts unique electronic properties and can significantly enhance the metabolic stability and lipophilicity of parent molecules, attributes that are highly sought after in modern drug design.[1][2] The strategic incorporation of this moiety can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity.
The Synthetic Strategy: A Focus on Sonogashira Cross-Coupling
The most efficient and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]
Mechanistic Insights into the Sonogashira Reaction
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 4-iodo-2,3,5,6-tetrafluoroaniline) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired aryl alkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
Acetylide Formation: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent transmetalation step.
The choice of an amine base, such as triethylamine or diisopropylamine, is critical as it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]
Strategic Use of a Silyl Protecting Group
To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in Sonogashira couplings, it is advantageous to employ a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA).[5] The bulky trimethylsilyl group also enhances the stability and handling of the alkyne reagent. The TMS group can be readily removed in a subsequent step under mild basic conditions to yield the terminal alkyne.[5][6]
Experimental Protocol: Synthesis of this compound
This synthesis is a two-step process starting from 4-iodo-2,3,5,6-tetrafluoroaniline. The first step is the Sonogashira coupling with trimethylsilylacetylene, followed by the deprotection of the silyl group.
Caption: The two-step synthetic workflow for this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| 4-Iodo-2,3,5,6-tetrafluoroaniline | 827-33-8 | 304.98 | 1.0 eq (e.g., 5.0 g) |
| Trimethylsilylacetylene (TMSA) | 1066-54-2 | 98.22 | 1.5 eq |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.02 eq |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.04 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Solvent & Base |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq (for Step 2) |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent (for Step 2) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Procedure
Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-iodo-2,3,5,6-tetrafluoroaniline (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagents Addition: Add anhydrous triethylamine as the solvent. To the stirred suspension, add trimethylsilylacetylene (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalysts and salts, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-((trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline as a solid.
Step 2: Synthesis of this compound (Desilylation)
-
Reaction Setup: Dissolve the purified 4-((trimethylsilyl)ethynyl)-2,3,5,6-tetrafluoroaniline from Step 1 in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to yield the final product, this compound.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the presence of the ethynyl proton and the amine protons.
-
¹⁹F NMR: To confirm the fluorine substitution pattern on the aromatic ring.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H and N-H stretching vibrations.
Conclusion
The synthesis of this compound via a Sonogashira cross-coupling reaction followed by desilylation is a reliable and efficient method for producing this valuable building block. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are paramount to achieving a high yield and purity of the desired product. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully synthesize this compound for their applications in drug discovery and materials science.
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A Comprehensive Technical Guide to the Synthesis and Spectroscopic Characterization of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Abstract
4-Ethynyl-2,3,5,6-tetrafluoroaniline is a valuable synthetic intermediate, combining the functionalities of a terminal alkyne, a primary aniline, and a polyfluorinated aromatic ring. This unique combination makes it a highly sought-after building block in medicinal chemistry for kinase inhibitor synthesis, in materials science for the development of advanced polymers and functional materials, and in organic synthesis as a versatile scaffold. Accurate and thorough characterization of this compound is paramount to its effective use. This guide provides a detailed examination of the synthesis and comprehensive spectroscopic analysis of this compound, offering field-proven insights into the expected spectral data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).
Molecular Structure and Physicochemical Properties
The structure of this compound features a tetrafluorinated benzene ring substituted with an amino group and an ethynyl group in a para arrangement. The high electronegativity of the fluorine atoms significantly influences the electronic properties of the aromatic ring and the reactivity of the functional groups.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is representative of a robust Sonogashira coupling procedure. [1][2][3]
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 4-iodo-2,3,5,6-tetrafluoroaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen gas (3 cycles). Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (2.5 eq) via syringe.
-
Alkyne Addition: To the stirring solution, add (trimethylsilyl)acetylene (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts. Rinse the pad with THF.
-
Purification (Step 1): Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the TMS-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2 hours.
-
Final Purification: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, this compound.
Spectroscopic Analysis Workflow
A logical and efficient workflow is critical for unambiguous structure confirmation. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and culminates in a suite of NMR experiments to elucidate the precise atomic connectivity.
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Electron Ionization (EI) is a hard ionization technique that provides both the molecular ion peak and a reproducible fragmentation pattern, which serves as a molecular fingerprint. [4][5]
Predicted Mass Spectrum Data
Table 2: Predicted EI-MS Fragmentation
| m/z | Ion | Interpretation |
| 189 | [M]⁺˙ | Molecular Ion |
| 170 | [M - F]⁺ | Loss of a fluorine atom |
| 164 | [M - C₂H]⁺ | Loss of the ethynyl group |
| 137 | [C₆F₄N]⁺ | Loss of the ethynyl group and HCN |
-
Expertise & Causality: The molecular ion [M]⁺˙ at m/z 189 is expected to be clearly visible. Due to the stability of the aromatic system, fragmentation will likely involve the substituents. The loss of a single fluorine atom is a common pathway for polyfluorinated aromatics. [6]Cleavage of the C-C bond between the ring and the alkyne (loss of C₂H) is also a highly probable fragmentation pathway. [7][8]
Experimental Protocol: EI-MS
-
Sample Preparation: Dissolve a small quantity (~1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a mass spectrometer equipped with an electron ionization source. Set the electron energy to 70 eV, a standard that ensures reproducible fragmentation patterns and allows for library matching. [9]3. Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). For direct injection, the sample is vaporized by heating the probe. [4]4. Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300 to ensure capture of the molecular ion and all significant fragments.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. [10]
Predicted IR Absorption Data
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~3450, ~3350 | -NH₂ (Aniline) | N-H Asymmetric & Symmetric Stretch | Confirms primary amine [11] |
| ~3300 | ≡C-H (Alkyne) | C-H Stretch | Diagnostic for a terminal alkyne [12][13] |
| ~2110 | -C≡C- (Alkyne) | C≡C Stretch | Confirms alkyne functionality [13] |
| ~1620 | Aromatic Ring | C=C Stretch | Indicates the presence of the benzene ring |
| ~1520 | -NH₂ (Aniline) | N-H Bend (Scissoring) | Further confirms primary amine |
| ~950 | Aromatic Ring | C-F Stretch | Strong absorption, confirms C-F bonds [11] |
-
Expertise & Causality: The most diagnostic peaks are the sharp, strong ≡C-H stretch around 3300 cm⁻¹ and the weaker -C≡C- stretch near 2110 cm⁻¹. [12][13]These two absorptions together provide definitive evidence of a terminal alkyne. The presence of two distinct N-H stretching bands confirms the primary amine (-NH₂) functionality. The highly polarized C-F bonds will give rise to a very strong absorption band in the fingerprint region, typically around 950-1100 cm⁻¹.
Experimental Protocol: FT-IR (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation. [14][15]
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of all proton, carbon, and fluorine atoms in the molecule.
Predicted ¹H NMR Data
Table 4: Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable, often appear as a broad signal. |
| ~3.4 | Singlet | 1H | ≡C-H | The acetylenic proton is shielded by the triple bond's magnetic anisotropy. [16][17]It may show very weak long-range coupling. |
-
Expertise & Causality: The acetylenic proton's chemical shift is highly characteristic and appears in a relatively uncongested region of the spectrum. [16][17]The protons of the amino group are often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace water. Their chemical shift can vary with concentration and solvent.
Predicted ¹⁹F NMR Data
Table 5: Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃, ref. CFCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -135 to -145 | Multiplet | F-2, F-6 | Due to molecular symmetry, F-2 and F-6 are chemically equivalent. They will couple to F-3 and F-5. |
| ~ -150 to -160 | Multiplet | F-3, F-5 | F-3 and F-5 are also equivalent by symmetry and will couple to F-2 and F-6. |
-
Expertise & Causality: Due to the C₂ symmetry axis passing through the N-C1 and C4-C≡ bonds, there are only two unique fluorine environments. This results in an AA'BB' spin system, which can produce complex multiplets. [18]The exact chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ethynyl group. The fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming substitution patterns on fluorinated rings. [19][20]
Predicted ¹³C NMR Data
Table 6: Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |
| ~140-155 (multiplet) | C2, C3, C5, C6 | Large ¹JCF (~240-260 Hz) |
| ~125-135 (multiplet) | C1 | ²JCF and ³JCF couplings |
| ~100-110 (multiplet) | C4 | ²JCF and ³JCF couplings |
| ~85 | -C≡CH | |
| ~80 | -C≡CH |
-
Expertise & Causality: The carbons directly attached to fluorine (C2, C3, C5, C6) will exhibit very large one-bond coupling constants (¹JCF), appearing as complex multiplets far downfield. [21]The two sp-hybridized alkyne carbons are highly characteristic and appear in the 70-90 ppm range. [16]The quaternary carbons C1 and C4 will show smaller two- and three-bond couplings to the fluorine atoms. Acquiring a ¹³C spectrum with {¹H, ¹⁹F} double decoupling can simplify the spectrum by removing all C-F couplings, resulting in sharp singlets for each carbon, which aids in assignment. [21]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved and filter if any particulates are present to ensure good magnetic field homogeneity. 2. ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typically 16 scans are sufficient. [22]3. ¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency. Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so a small number of scans (16-64) is usually adequate. [22][23]4. ¹³C NMR Acquisition: Tune the spectrometer to the carbon frequency. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. [22]For enhanced analysis, consider a {¹H, ¹⁹F} double-decoupled experiment if the instrument is equipped with a triple-resonance probe. [21]
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Technical Guide: Reactivity & Applications of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
The following technical guide details the reactivity, synthesis, and application of 4-Ethynyl-2,3,5,6-tetrafluoroaniline , a specialized fluorinated building block used in high-fidelity bioconjugation and materials science.
Executive Summary
This compound (4-ETFA) is a bifunctional organofluorine scaffold that bridges the gap between robust covalent ligation and bioorthogonal chemistry. Distinguished by its highly electron-deficient tetrafluorophenylene core, this molecule exhibits unique reactivity profiles compared to its non-fluorinated phenylacetylene analogues.
Its primary utility lies in activity-based protein profiling (ABPP) and materials engineering , where the aniline moiety serves as an attachment point for probes or polymers, and the ethynyl group functions as a latent "click" handle. The four fluorine atoms are not merely structural; they dramatically lower the pKa of the terminal alkyne, enhance hydrophobicity, and enable specific
Electronic Architecture & The "Fluorine Effect"
To understand the reactivity of the ethynyl group, one must first analyze the electronic perturbations caused by the tetrafluoro-substituted ring.
| Feature | Electronic Effect | Chemical Consequence |
| Inductive Withdrawal (-I) | Four F atoms pull electron density from the ring ( | Significantly increases the acidity of the terminal alkyne proton ( |
| Ring Deactivation | The alkyne becomes a potent electrophile in inverse-electron-demand scenarios; the ring itself is resistant to oxidative degradation. | |
| Quadrupole Moment | Inverted quadrupole compared to benzene. | Enables "orthogonal" stacking with electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets. |
Acidity of the Alkyne Proton
The most critical reactivity shift is the acidity of the acetylenic proton (
Implication: The molecule undergoes deprotonation/metallation much faster than non-fluorinated alkynes. This accelerates Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) initiation but also increases susceptibility to Glaser homocoupling (oxidative dimerization) if oxygen is present.
Primary Reactivity: CuAAC (Click Chemistry)[1][2][3]
The ethynyl group in 4-ETFA is a "privileged" substrate for the CuAAC reaction.
Mechanism & Rate Enhancement
The CuAAC reaction proceeds via a copper-acetylide intermediate. For 4-ETFA, the formation of this intermediate is thermodynamically favored due to the enhanced acidity of the C-H bond.
-
Step 1 (Metallation): Cu(I) coordinates to the alkyne. Base-assisted deprotonation occurs rapidly due to the low
. -
Step 2 (Cycle): The electron-deficient ring polarizes the Cu-acetylide, potentially accelerating the nucleophilic attack on the azide (though steric factors from ortho-fluorines are negligible due to the linear geometry of the alkyne).
Protocol: Bioconjugation via CuAAC
Context: Conjugating a 4-ETFA-labeled protein to a Rhodamine-Azide reporter.
Reagents:
-
Protein-4-ETFA conjugate (50 µM in PBS, pH 7.4)
-
Azide-Reporter (e.g., Rhodamine-N3, 100 µM)
-
CuSO4 (1 mM)
-
THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine, 2 mM) – Critical to protect protein from oxidative damage.
-
Sodium Ascorbate (4 mM)
Workflow:
-
Premix Cu/Ligand: Mix CuSO4 and THPTA in a 1:2 molar ratio prior to addition. This forms the active catalytic complex.
-
Sequential Addition: Add the Azide-Reporter to the protein solution, followed by the Cu/THPTA mix.
-
Initiation: Add Sodium Ascorbate last to reduce Cu(II) to catalytic Cu(I).
-
Incubation: React for 1 hour at Room Temperature (RT).
-
Quench: Add EDTA (10 mM) to chelate copper and stop the reaction.
Synthetic Pathway: Construction of the Core
Since 4-ETFA is often synthesized in-house for specific linker designs, a robust synthetic route is required. The most reliable method utilizes Nucleophilic Aromatic Substitution (
Synthesis Workflow
The synthesis exploits the fact that nucleophiles attack perfluoroarenes para to the most electron-withdrawing group (in this case, Iodine).
Figure 1: Synthetic route to this compound starting from pentafluoroiodobenzene.
Key Synthetic Note: During Step 1 (
Orthogonal Reactivity & Stability
The Aniline Handle (Amide Coupling)
The aniline nitrogen in 4-ETFA is significantly less nucleophilic than in non-fluorinated aniline due to the electron-withdrawing ring.
-
Consequence: Acylation (amide bond formation) requires activated esters (e.g., NHS-esters) or strong coupling agents (HATU/HOAt).
-
Self-Validation: If the coupling reaction is sluggish, adding a catalyst like DMAP is often necessary.
Stability Concerns (Glaser Coupling)
Because the alkyne proton is acidic, trace copper and oxygen can catalyze the formation of diynes (dimers).
-
Prevention: Always store 4-ETFA under inert atmosphere (Argon/Nitrogen) at -20°C.
-
In Reaction: When performing Sonogashira or Click reactions, degas all solvents thoroughly to prevent homocoupling byproducts.
References
-
Synthesis of Fluorinated Anilines
- Source: Popova, E. et al. (2020). "Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions." Molecules.
-
URL:[Link]
- Relevance: details the synthesis of N-substituted this compound via the iodo-precursor.
-
Click Chemistry Mechanism (CuAAC)
- Source: Himo, F. et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Intermediate." Journal of the American Chemical Society.
-
URL:[Link]
- Relevance: Foundational text on the Cu-acetylide cycle, supporting the acidity/r
-
Acidity of Terminal Alkynes
Sources
purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline from reaction mixture
An In-depth Technical Guide to the Purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline from a Reaction Mixture
Abstract
This technical guide provides a comprehensive framework for the purification of this compound, a critical building block in the development of advanced pharmaceuticals and functional materials. Recognizing the stringent purity requirements for these applications, this document moves beyond a simple protocol, offering a detailed exploration of the underlying chemical principles that govern purification strategies. We delve into the characterization of a typical crude reaction mixture, outline systematic methodologies for impurity removal—including aqueous workup, column chromatography, and recrystallization—and present robust techniques for final purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient purification workflow for this highly fluorinated aniline derivative.
Introduction: The Challenge of Purity
This compound is a molecule of significant interest, combining the unique electronic properties of a tetrafluorinated aromatic ring with the versatile reactivity of both an amino and an ethynyl group. Its utility as a synthon is predicated on its purity; residual catalysts, unreacted starting materials, or side-products can poison downstream reactions, compromise material performance, or introduce toxicological liabilities in pharmaceutical applications.
The purification of this specific molecule presents a unique set of challenges:
-
Basicity of the Aniline Group: The amino group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential product loss during chromatography[1].
-
Reactivity of the Ethynyl Group: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), particularly in the presence of copper catalysts often used in its synthesis[2].
-
Fluorinated Nature: The high degree of fluorination influences the molecule's polarity, solubility, and intermolecular interactions, requiring careful selection of solvents and chromatographic conditions[3][4].
This guide provides a logical, field-proven workflow to navigate these challenges and achieve high purity.
Pre-Purification Analysis: Know Your Impurities
A successful purification strategy begins with understanding the composition of the crude reaction mixture. The most common synthetic route to this compound is the Sonogashira coupling, which cross-couples a terminal alkyne with an aryl halide[5][6]. A typical reaction involves 4-iodo-2,3,5,6-tetrafluoroaniline and a protected alkyne like (trimethylsilyl)acetylene, followed by a deprotection step.
Based on this, the primary impurities to anticipate are:
| Impurity Class | Specific Examples | Origin | Removal Strategy |
| Catalyst Residues | Palladium complexes (e.g., Pd(PPh₃)₄), Copper(I) salts (e.g., CuI) | Sonogashira Coupling | Aqueous Workup, Column Chromatography |
| Unreacted Starting Materials | 4-Iodo-2,3,5,6-tetrafluoroaniline, (Trimethylsilyl)acetylene | Incomplete Reaction | Column Chromatography, Recrystallization |
| Reaction Byproducts | Alkyne homocoupling products (Glaser products), Phosphine oxides | Side Reactions | Column Chromatography |
| Reagents & Solvents | Amine base (e.g., Triethylamine), Solvents (e.g., THF, Toluene) | Reaction Conditions | Aqueous Workup, Evaporation |
A preliminary Thin Layer Chromatography (TLC) analysis is essential to visualize the complexity of the crude mixture and to begin optimizing the chromatographic separation.
The Purification Workflow: A Step-by-Step Approach
The following workflow is a robust, multi-stage process designed to systematically remove the classes of impurities identified above.
Caption: A multi-step workflow for purifying this compound.
Step 1: Aqueous Workup & Extraction
Causality: This initial step is designed to remove the bulk of inorganic salts (e.g., copper and palladium salts) and the amine base (e.g., triethylamine hydrochloride) which are highly soluble in water.
Protocol:
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride (to quench the base and remove some metal complexes).
-
Water.
-
Saturated aqueous brine (to break emulsions and remove residual water).
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
Step 2: Solvent Removal
Causality: The organic solvent is removed to concentrate the crude product in preparation for chromatography.
Protocol:
-
Transfer the dried organic solution to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat to prevent potential polymerization or degradation of the product.
Step 3: Column Chromatography
Causality: This is the primary purification step, separating the target compound from closely related organic impurities based on differential adsorption to a stationary phase[7]. The choice of stationary and mobile phases is critical.
Stationary Phase Selection:
-
Silica Gel: The standard choice. However, the acidic silanol groups can cause severe tailing with the basic aniline[1].
-
Alumina (Neutral): A viable alternative that can mitigate the tailing issue observed with silica.
-
Phenyl-Functionalized Silica: Can offer different selectivity for aromatic compounds through π-π interactions, potentially improving separation from aromatic impurities[1].
Mobile Phase (Eluent) Selection:
-
System: A non-polar/polar solvent system, typically Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate, is effective.
-
Optimization: The optimal eluent ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound[1].
-
Tailing Mitigation: When using silica gel, the addition of a small amount (0.5-1%) of a tertiary amine base like triethylamine (TEA) to the eluent is crucial. The TEA neutralizes the acidic sites on the silica, leading to symmetrical peaks and improved separation[1].
Protocol (Silica Gel with TEA):
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA). Pour and pack the column uniformly, avoiding air bubbles[1].
-
Sample Loading: Dissolve the crude concentrate in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column[1].
-
Elution: Begin elution with the mobile phase, starting with the polarity determined from TLC. A shallow gradient (gradually increasing the percentage of the polar solvent) can improve the separation of closely eluting impurities[1].
-
Fraction Collection: Collect fractions sequentially and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Step 4: Purity Analysis
Causality: This step validates the success of the chromatographic separation. A combination of techniques provides a comprehensive assessment of purity.
-
TLC: Compare the purified sample against the crude mixture and starting materials. A single spot for the purified sample indicates successful separation.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and detects proton- or fluorine-containing impurities. Integration of signals can provide a quantitative measure of purity against a known standard.
-
LC-MS: Confirms the molecular weight and provides high-sensitivity detection of residual impurities.
Step 5: Recrystallization (Optional)
Causality: If chromatography yields a product that is not sufficiently pure (e.g., >99%), or if the product is a solid, recrystallization can be an excellent final polishing step. It purifies based on differences in solubility between the product and impurities in a given solvent at different temperatures[8][9].
Caption: The logical steps of a successful recrystallization process.
Protocol:
-
Solvent Screening: Test the solubility of the purified solid in various solvents (e.g., hexanes, toluene, ethanol, or mixed solvent systems). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the solid in the minimum amount of boiling solvent to form a saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals[9].
-
Crystallization: If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystal growth begins, cool the flask in an ice bath to maximize the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Final Purity Assessment and Characterization
The final, purified this compound should be subjected to a full battery of analytical tests to confirm its identity and establish its purity definitively.
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity | A sharp, defined melting range. |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation and purity | Spectra consistent with the proposed structure; absence of impurity signals. |
| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition | Measured mass matches the calculated exact mass (181.0314 for C₈H₃F₄N). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single, sharp peak with purity >99% by area percentage. Fluorinated HPLC phases can offer unique selectivity[3]. |
| Infrared (IR) Spectroscopy | Confirm functional groups | Characteristic absorptions for N-H (amine), C≡C-H (alkyne), and C-F bonds. |
Conclusion
The purification of this compound is a multi-faceted process that requires a systematic approach grounded in fundamental chemical principles. By anticipating likely impurities from the synthetic route and strategically employing a sequence of aqueous workup, tailored column chromatography, and optional recrystallization, researchers can consistently achieve the high degree of purity required for demanding applications. Each step in the process is a self-validating system, with analytical checks ensuring that the desired purity is achieved before proceeding. This guide provides the technical foundation and practical insights necessary to master the purification of this valuable chemical building block.
References
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- Sigma-Aldrich. (n.d.). 4-Ethynyl-2-fluoroaniline.
- Gomez-Gallego, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
- Gomez-Gallego, M., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC.
- Google Patents. (n.d.). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.
- PubChem. (n.d.). N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline.
- Williamson, K. L., & Masters, K. M. (n.d.).
- University of Hyderabad. (n.d.).
- Rao, V. V., et al. (2013).
- Santasania, C. T., & Bell, D. S. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Organic Chemistry Lab. (2020, August 28).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia. (n.d.).
- Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Beilstein Journals. (2022).
- Brittain, W. D. G., et al. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- NIST. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- Roy, D. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- Wikipedia. (n.d.). Sonogashira coupling.
- Le, K. A., et al. (2018).
- Schlexer, P., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Tatina, M. B., et al. (2019).
- Cheméo. (n.d.). Chemical Properties of 2,3,4-Trifluoroaniline (CAS 3862-73-5).
- Maskrey, T. S., et al. (2019). A New Synthesis of Gefitinib. Synlett.
- Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
- PubChem. (n.d.). 2,3,5,6-Tetrafluoroaniline.
- ResearchGate. (n.d.). Figure 2. Synthesis of 1,4-bis(thien-2-yl)-2,4,5,6-tetrafluorobenzene,....
- Organic Syntheses. (n.d.). Bis(pyridine)iodonium(I) tetrafluoroborate.
- bioRxiv. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS.
- ChemicalBook. (2026). 4-ETHYNYLANILINE.
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Methodological & Application
Introduction: A Privileged Building Block for Modern Chemistry
An Application Guide to 4-Ethynyl-2,3,5,6-tetrafluoroaniline in Click Chemistry
In the landscape of drug discovery and chemical biology, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] this compound emerges as a particularly compelling building block, marrying the bio-orthogonal reactivity of a terminal alkyne with the potent electronic and pharmacokinetic benefits of a tetrafluorinated aromatic ring.[2][3]
This guide serves as a detailed exploration of this compound as a reagent in "click chemistry." Coined by K.B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for molecular assembly in complex environments.[4][5] We will focus primarily on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential click reaction, for which this terminal alkyne is perfectly suited. We will delve into the causality behind experimental choices, provide robust protocols, and discuss the unique advantages conferred by the fluorinated core.
Physicochemical Profile and Handling
Understanding the properties of this compound is critical for its effective use. The tetrafluoro substitution significantly impacts its electronics and solubility compared to its non-fluorinated analog.
| Property | Value | Source / Note |
| Chemical Formula | C₈H₃F₄N | PubChem CID: 12786 (Parent Aniline)[6] |
| Molecular Weight | 177.11 g/mol | Calculated |
| CAS Number | 1008112-39-7 (Similar structure) | Based on 4-Ethynyl-2-fluoroaniline[7] |
| Appearance | Off-white to yellow solid | Typical for functionalized anilines |
| pKa (Aniline N-H) | Lower than aniline (~4.6) | The four fluorine atoms are strongly electron-withdrawing, reducing the basicity of the amine. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, THF, CH₂Cl₂). Limited solubility in water. | General observation for fluorinated aromatics. |
Handling and Storage: Store refrigerated (2-8°C) under an inert atmosphere (Argon or Nitrogen) and protected from light. The aniline moiety is susceptible to oxidation, and the terminal alkyne can be reactive under certain conditions.
The Tetrafluoroaniline Moiety: A Strategic Advantage
The choice to use this specific building block is driven by the powerful influence of the -C₆F₄- group on the final molecule.
-
Enhanced Metabolic Stability: Aromatic rings are common sites of metabolic oxidation by cytochrome P450 enzymes. Perfluorination effectively blocks these sites, increasing the in vivo half-life of a drug candidate.[1]
-
Modulated Lipophilicity: While often increasing lipophilicity, the introduction of fluorine can also alter molecular conformation and polarity in ways that improve cell permeability and target engagement.[2]
-
Unique Non-Covalent Interactions: The electron-deficient fluorinated ring can participate in favorable dipole-dipole, quadrupole, and halogen bonding interactions within a protein's active site, potentially boosting binding affinity and selectivity.[8][9]
-
¹⁹F NMR Spectroscopy: The four fluorine atoms provide a clean and sensitive handle for ¹⁹F NMR analysis, a powerful tool for studying drug-target interactions, cellular uptake, and in vivo tracking without the background noise inherent to ¹H NMR.
Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for its reliability and strict regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer.[10] This is achieved through a copper-acetylide intermediate that directs the approach of the azide partner.
Mechanism and Rationale
The reaction proceeds through a multi-step catalytic cycle. The key is the in situ generation of the active Cu(I) species, typically from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[11] A stabilizing ligand is crucial; it prevents copper precipitation, accelerates the catalytic cycle, and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species generated during the Cu(I)/Cu(II) redox cycle.[12]
Caption: CuAAC reaction mechanism.
Experimental Protocol: Model Synthesis with Benzyl Azide
This protocol details the reaction of this compound with benzyl azide to form 1-(benzyl)-4-(2,3,5,6-tetrafluoroanilino)-1H-1,2,3-triazole.
Materials
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of deionized water and tert-butanol (t-BuOH)
-
Dichloromethane (DCM) and Saturated aqueous NaCl solution for workup
Workflow Diagram
Caption: Experimental workflow for a typical CuAAC reaction.
Step-by-Step Procedure
-
Reagent Preparation:
-
In a 25 mL round-bottom flask, dissolve this compound (177 mg, 1.0 mmol, 1.0 equiv) and benzyl azide (140 mg, 1.05 mmol, 1.05 equiv) in 10 mL of a 1:1 t-BuOH/H₂O mixture. Stir until fully dissolved.
-
Prepare a fresh stock solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in 2 mL of deionized water.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (12.5 mg, 0.05 mmol, 0.05 equiv) and THPTA (108 mg, 0.25 mmol, 0.25 equiv) in 2 mL of deionized water. The solution should turn light blue. The 5-fold excess of ligand to copper is critical for catalyst stability and reaction efficiency.[12]
-
-
Reaction Execution:
-
Add the CuSO₄/THPTA catalyst solution to the stirring solution of the alkyne and azide.
-
Add the sodium ascorbate solution dropwise to initiate the reaction. The solution may change color slightly.
-
Seal the flask and let the reaction stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, add 20 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated NaCl solution (brine) (1 x 30 mL) to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure triazole product.
-
Expected Characterization Data (Hypothetical)
| Analysis | Expected Result for Model Product |
| ¹H NMR | Signals for benzyl protons, aniline N-H (broad), and triazole C-H. The triazole proton typically appears around 8.0-8.5 ppm. |
| ¹³C NMR | Resonances for aromatic carbons, benzyl CH₂, and the two triazole carbons. |
| ¹⁹F NMR | Two distinct signals corresponding to the two sets of magnetically non-equivalent fluorine atoms on the tetrafluorophenyl ring. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ corresponding to the formula C₁₅H₁₀F₄N₄. |
Application Note 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
It is crucial to understand that this compound, as a terminal alkyne , is not directly suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The SPAAC reaction relies on the high ring strain of a cyclic alkyne (e.g., cyclooctyne derivatives) to react with an azide without the need for a metal catalyst.[13][14] This metal-free nature makes SPAAC exceptionally valuable for in vivo imaging and bioconjugation in living systems where copper toxicity is a concern.[15]
Conceptual Application: Creating a SPAAC-Reactive Probe
To leverage the desirable properties of the tetrafluoroaniline moiety in a SPAAC system, one would need to synthesize a derivative where it is attached to either an azide or a strained alkyne. A common strategy would be to convert the aniline's amine group into an azide or to use it as a nucleophile to attach a strained alkyne scaffold.
Caption: Conceptual overview of the SPAAC reaction.
For instance, the amine could be diazotized and converted to an azide, creating "4-azido-1-ethynyl-2,3,5,6-tetrafluorobenzene," a bifunctional linker. Alternatively, it could be acylated with an NHS-ester of a strained alkyne like DBCO.[16] This highlights the versatility of the original scaffold for creating more advanced chemical biology tools.
Conclusion and Outlook
This compound is a powerful and versatile building block for click chemistry. Its primary application via CuAAC allows for the straightforward and efficient creation of 1,4-disubstituted 1,2,3-triazoles. The resulting constructs benefit immensely from the tetrafluorinated ring, which can confer enhanced metabolic stability, modulate physicochemical properties, and offer unique binding interactions. These features make it an exemplary tool for researchers in drug development, enabling the rapid synthesis of compound libraries with favorable pharmacokinetic properties.[17] Furthermore, the potential to derivatize this molecule for use in metal-free SPAAC reactions opens up exciting avenues in bioconjugation and in vivo imaging, solidifying its place as a privileged scaffold in modern medicinal and chemical biology.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12786, 2,3,5,6-Tetrafluoroaniline. [Link]
-
PubChem. N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline. [Link]
-
Dudutienė, V., Zubrienė, A., Smirnov, A., Gylytė, J., Timm, D., Manakova, E., Gražulis, S., & Matulis, D. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(7), 2093-2106. [Link]
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G. D. Sala, A. M. Grilo, C. R. R. Rego, M. L. S. Cristiano, F. D. S. Marques, A. J. F. N. Sobral. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 1-16. [Link]
-
Piras, M., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. European Journal of Medicinal Chemistry, 248, 115069. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Brittain, W. D. G., & Cobb, S. L. (2019). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1826–1829. [Link]
-
Woźnicka, M., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Chemistry – A European Journal, 26(1), 249-257. [Link]
-
W. J. A. R. R. (2023). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 18(02), 1036–1046. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]
-
Wang, Y., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 604. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Kirby, T. O., et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress. Molecular Cancer Therapeutics, 23(5), 683-699. [Link]
-
NIST. (2025). 2,3,5,6-Tetrafluoroaniline in NIST Chemistry WebBook. [Link]
-
Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
-
ResearchGate. (2015). Synthesis and Crystal Structure of 2,3,4,6-tetra-O-Acetyl-1-{4-chloro-3[1-(4-ethoxyphenyl)-1-methylethyl]ph enyl}-1-deoxy-beta-D-glucopyranose. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Beilstein Journals. (2024). Synthesis and properties of 6-alkynyl-5-aryluracils. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Bentham Science. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. [Link]
-
ResearchGate. (2007). Effect of Fluorine Substitution of Aniline Ring on Pulsed Plasma Polymer Growth and Structure. [Link]
-
Chemical Communications. (2013). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. [Link]
-
Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethynyl-2-fluoroaniline | 1008112-39-7 [sigmaaldrich.com]
- 8. 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 15. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 17. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Bioorthogonal Labeling Strategy for Proteins Using 4-Ethynyl-2,3,5,6-tetrafluoroaniline via Copper-Catalyzed Click Chemistry
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules like proteins, is a cornerstone of modern biotechnology, enabling the development of therapeutics, diagnostics, and research tools.[1][2] Among the most powerful bioconjugation techniques are bioorthogonal reactions, which proceed with high selectivity and yield in complex biological environments without interfering with native biochemical processes.[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," has become a widely used tool for this purpose due to its efficiency, specificity, and biocompatibility under aqueous conditions.[4][5][6]
This application note provides a detailed protocol for the bioorthogonal labeling of proteins using 4-Ethynyl-2,3,5,6-tetrafluoroaniline. This reagent features a terminal alkyne group for participation in the CuAAC reaction. The tetrafluorinated aromatic ring offers unique properties, including increased metabolic stability and the potential for detection via ¹⁹F NMR spectroscopy, providing a valuable analytical handle.[7] This guide is designed for researchers in biochemistry, cell biology, and drug development, offering a comprehensive workflow from initial protein modification to final analysis of the labeled conjugate.
Principle and Mechanism
The labeling strategy is a two-step process. First, a bioorthogonal azide handle is introduced onto the target protein. A common and effective method is the modification of primary amines on lysine residues with an azide-functionalized N-hydroxysuccinimide (NHS) ester. Second, the azide-modified protein is reacted with this compound in a CuAAC reaction. In this reaction, a copper(I) catalyst, typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), facilitates the formation of a stable triazole linkage between the protein's azide and the probe's alkyne.[5][6]
Caption: The CuAAC reaction forms a stable triazole linkage.
Experimental Workflow Overview
The entire process, from an unmodified protein to a purified, labeled conjugate, follows a logical sequence. It is critical to perform purification after the initial azide modification to remove unreacted reagents before proceeding to the click chemistry step.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
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- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Ethynyl-2,3,5,6-tetrafluoroaniline as a Bioorthogonal & 19F-NMR Building Block
Abstract & Core Utility
4-Ethynyl-2,3,5,6-tetrafluoroaniline (CAS: 61794-59-0) is a specialized bifunctional building block designed for advanced chemical biology applications. Unlike standard aniline linkers, the tetrafluorinated core confers three distinct advantages:
-
19F-NMR Visibility: The four chemically equivalent fluorine atoms provide a strong, singlet-like magnetic resonance signature isolated from biological background noise, enabling quantitative monitoring of drug distribution or protein conformation.
-
Tunable Physicochemical Properties: The electron-withdrawing fluorine atoms significantly lower the pKa of the aniline nitrogen, reduce oxidative metabolism, and increase the lipophilicity of the final conjugate.
-
Bioorthogonal Reactivity: The para-ethynyl group serves as a steric-free handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing post-functionalization with fluorophores or affinity tags.
Critical Technical Advisory: The electron-deficient nature of the tetrafluoroaniline nitrogen makes it a poor nucleophile . Standard amide coupling protocols (e.g., EDC/NHS) often fail or result in low yields. This guide provides optimized protocols specifically engineered to overcome this nucleophilic deactivation.
Chemical Properties & Handling[1]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 189.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |
| pKa (Conjugate Acid) | ~1.5–2.5 (vs. ~4.6 for aniline). Note: The amine is very weakly basic. |
| Storage | -20°C, desiccated, protected from light. |
| Stability | Stable to standard hydrolysis; Alkyne is stable in biological media (pH 4–10). |
Application Workflow: The "Fluorine-Click" Strategy
The primary workflow involves a two-step "Tag-and-Click" approach. First, the building block is conjugated to a target molecule (drug, peptide, or protein) via the amine. Second, the ethynyl handle is reacted with an azide-functionalized reporter.
Logical Workflow Diagram
Caption: Workflow for synthesizing 19F-NMR active bioorthogonal probes. The amide coupling step requires specific activation due to low amine nucleophilicity.
Experimental Protocols
Protocol A: Conjugation to Carboxylic Acids (Amide Coupling)
Challenge: The four fluorine atoms withdraw electron density from the aniline nitrogen, rendering it non-reactive toward standard activated esters (NHS). Solution: Use Acid Chlorides (Method A1) or High-Activity Uronium Salts with Heat (Method A2).
Method A1: Acid Chloride Activation (Recommended for Small Molecules)
Best for: Small molecule drugs or stable carboxylic acids.
-
Activation: Dissolve the carboxylic acid substrate (1.0 equiv) in anhydrous DCM under inert atmosphere (
/Ar). -
Add Oxalyl Chloride (1.5 equiv) followed by a catalytic drop of DMF. Stir for 1–2 hours at room temperature (RT) until gas evolution ceases.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM or THF.
-
Coupling: Add This compound (1.1 equiv) and Pyridine (3.0 equiv) or 2,6-Lutidine (3.0 equiv).
-
Note: A stronger base like TEA can be used, but pyridine is often preferred to prevent side reactions with the acid chloride.
-
-
Reaction: Stir at RT for 4–16 hours. If reaction is sluggish (monitored by TLC/LCMS), heat to 40°C.
-
Workup: Quench with water. Extract with EtOAc. Wash with 1M HCl (to remove pyridine) and Brine. Dry over
.
Method A2: HATU/HOAt Activation (Recommended for Peptides)
Best for: Acid-sensitive substrates or when acid chlorides cannot be generated.
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and This compound (1.2 equiv) in anhydrous DMF.
-
Base: Add DIPEA (Diisopropylethylamine) (4.0 equiv).
-
Coupling Agent: Add HATU (1.2–1.5 equiv) and HOAt (1.2 equiv).
-
Expert Tip: HOAt is crucial here; it accelerates the reaction with electron-deficient amines better than HOBt.
-
-
Conditions: Stir at 50–60°C for 12–24 hours.
-
Why Heat? At RT, conversion may stall at <40% due to the poor nucleophilicity of the tetrafluoroaniline.
-
-
Purification: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), then 1M HCl and Brine.
Protocol B: Copper-Catalyzed Click Reaction (CuAAC)
This protocol conjugates the fluorinated linker to an azide-tagged reporter (e.g., Azide-Cy5 or Azide-Biotin).
Reagents:
-
Alkyne: Fluorinated Conjugate (from Protocol A) (1.0 equiv).
-
Azide: Reporter-Azide (1.2 equiv).
-
Catalyst:
(0.1 equiv). -
Ligand: THPTA or TBTA (0.5 equiv) (Stabilizes Cu(I) and prevents oxidation).
-
Reductant: Sodium Ascorbate (0.5 equiv).
Procedure:
-
Solvent: Dissolve Alkyne and Azide in a 1:1 mixture of DMSO/Water or tBuOH/Water . (Use pure DMSO if solubility is an issue, but maintain water for the ascorbate).
-
Premix Catalyst: In a separate tube, mix the
and THPTA ligand in water. -
Initiation: Add the Cu-Ligand complex to the main reaction vessel. Then, add the Sodium Ascorbate solution (freshly prepared).
-
Incubation: Stir at RT for 1–2 hours. The reaction is usually fast.
-
Purification:
-
Small Scale: HPLC or spin-column filtration.
-
Large Scale: Extraction with EtOAc or precipitation.
-
19F-NMR Application Notes
The 2,3,5,6-tetrafluoro substitution pattern creates a simplified NMR splitting pattern.
-
Signal: Typically appears as a multiplet (due to H-F coupling if protons are nearby) or a broadened singlet in the -130 to -150 ppm range (vs.
). -
Symmetry: Because the fluorines are chemically equivalent (or form two sets of equivalent pairs depending on the R-group rotation), the signal intensity is 4x that of a single fluorine label, significantly enhancing sensitivity.
-
Background: Biological tissues have zero intrinsic fluorine background, making this motif ideal for in vivo tracking or quantifying cellular uptake without radioactive isotopes.
References
-
Bioorthogonal Chemistry Principles: Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link
-
Amide Coupling of Electron-Deficient Amines: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Acyl Fluorides for Difficult Couplings: Carpino, L. A., et al. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.
- 19F NMR Applications: Yu, J. X., et al. (2005). 19F: A Versatile Reporter for Chemical Biology. ChemBioChem, 6(1), 57-63.
Introduction: A Bifunctional Linker for Robust and Versatile Surface Engineering
An Application Guide for Advanced Surface Functionalization using 4-Ethynyl-2,3,5,6-tetrafluoroaniline
In the landscape of materials science and biotechnology, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization dictates how a material interacts with its environment, influencing everything from biocompatibility and cellular adhesion to catalytic activity and sensor sensitivity. This compound emerges as a uniquely powerful tool in this field. It is a heterobifunctional molecule designed for a two-stage, highly controlled surface modification process.
This molecule's architecture is its key advantage:
-
The Tetrafluoroaniline Moiety: This group provides a robust anchor to a wide variety of substrates. The aniline (-NH₂) group is readily converted into a highly reactive diazonium salt (-N₂⁺). This salt then serves as a precursor to an aryl radical that forms a strong, covalent bond with the surface. The presence of four fluorine atoms enhances the thermal and chemical stability of the resulting layer.
-
The Ethynyl Moiety: The terminal alkyne (-C≡CH) group acts as a versatile chemical handle. It remains inert during the initial surface grafting process and is then available for subsequent reactions, most notably the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
This guide provides a comprehensive overview, detailed protocols, and validation techniques for utilizing this compound to create highly stable and customizable surfaces for advanced research and development applications.
Section 1: The Chemistry of Attachment - Diazonium-Based Grafting
The primary mechanism for attaching the molecule to a surface relies on the chemistry of aryl diazonium salts. This method is lauded for its versatility, creating stable covalent bonds on conductive, semiconducting, and even polymeric surfaces.
Mechanism Overview:
-
Diazotization: The primary amine of the tetrafluoroaniline is reacted with a nitrosating agent (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
-
Radical Formation: The diazonium salt is reduced, either spontaneously on a reactive surface or through electrochemical means, causing the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl radical.
-
Covalent Grafting: This aryl radical rapidly attacks the substrate, forming a highly stable covalent bond (e.g., a C-C bond with carbon surfaces, or a C-O-Metal bond with oxide surfaces).
The result is a dense, covalently bound monolayer with the ethynyl groups oriented away from the surface, ready for further modification.
Caption: Mechanism of surface grafting via diazonium salt formation.
Section 2: Experimental Protocols
This section details the step-by-step procedures for surface modification. It is critical to perform all steps in a clean environment (e.g., a fume hood) and use high-purity solvents and reagents.
Protocol 1: Surface Functionalization via In-Situ Diazonium Grafting
This protocol describes the covalent attachment of this compound to a substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | >97% | Sigma-Aldrich, etc. | The functionalization molecule |
| Hydrochloric Acid (HCl) | ACS Grade, 37% | Fisher Scientific | Acid catalyst for diazotization |
| Sodium Nitrite (NaNO₂) | ACS Grade, >97% | Merck | Nitrosating agent |
| Acetonitrile (ACN) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent |
| Deionized (DI) Water | 18.2 MΩ·cm | Lab source | Rinsing and solution preparation |
| Ethanol (EtOH) & Acetone | ACS Grade | VWR | Substrate cleaning solvents |
| Substrates (e.g., Glassy Carbon, Gold, Si wafer) | - | - | The material to be functionalized |
Step-by-Step Methodology
-
Substrate Preparation (Critical Step):
-
Causality: A pristine surface is essential for uniform monolayer formation. Contaminants will inhibit the grafting reaction.
-
For Carbon/Gold: Sonicate the substrate sequentially in acetone, ethanol, and DI water (15 minutes each). For gold, a final piranha etch or UV/Ozone treatment can be used to ensure maximum cleanliness (use extreme caution). For glassy carbon, polish with alumina slurry followed by sonication.
-
For Silicon Wafers: Perform a standard RCA clean or a simplified piranha etch followed by thorough rinsing with DI water.
-
Dry the cleaned substrates under a stream of inert gas (N₂ or Ar) and use immediately.
-
-
Preparation of the Diazotization Solution:
-
Expert Tip: This reaction must be performed in an ice bath (0-5 °C) as diazonium salts are thermally unstable. Prepare the solution immediately before use.
-
In a clean glass vial, dissolve 5 mM of this compound in 10 mL of ice-cold 0.5 M HCl in acetonitrile.
-
While stirring vigorously in the ice bath, add a stoichiometric equivalent (5 mM) of NaNO₂ dissolved in a minimal amount of ice-cold DI water dropwise.
-
Allow the solution to react for 15 minutes in the ice bath. A slight color change may be observed.
-
-
Grafting Procedure:
-
Immerse the clean, dry substrates into the freshly prepared diazonium salt solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can proceed spontaneously. For less reactive surfaces or to increase layer density, the grafting can be performed electrochemically by applying a negative potential.
-
Causality: During this time, the diazonium salt is reduced at the substrate interface, forming the aryl radical which covalently bonds to the surface.
-
-
Post-Grafting Rinse:
-
Remove the substrates from the solution.
-
Rinse thoroughly by sonicating for 5 minutes each in acetonitrile, ethanol, and DI water to remove any physisorbed material.
-
Dry the functionalized substrates under a stream of N₂ or Ar.
-
Store under an inert atmosphere until characterization or further use.
-
Protocol 2: Post-Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol attaches an azide-terminated molecule (e.g., Azide-Fluor 488 for fluorescence validation) to the ethynyl-functionalized surface.
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| Ethynyl-functionalized Substrate | - | From Protocol 1 |
| Azide-terminated molecule (e.g., Azide-Fluor 488) | - | Molecule to be attached |
| Copper(II) Sulfate (CuSO₄) | ACS Grade | Catalyst precursor |
| Sodium Ascorbate | >99% | Reducing agent to form active Cu(I) catalyst |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | >95% | Cu(I) stabilizing ligand |
| Phosphate-Buffered Saline (PBS) | - | Reaction buffer |
Step-by-Step Methodology
-
Prepare "Click" Reaction Cocktail:
-
Prepare stock solutions: 100 mM CuSO₄ in DI water, 500 mM Sodium Ascorbate in DI water (prepare fresh), 100 mM THPTA in DI water, and 1 mM Azide-Fluor 488 in DMSO.
-
In a microcentrifuge tube, mix the reagents in the following order to create 1 mL of reaction cocktail:
-
800 µL PBS buffer
-
100 µL THPTA solution (Final: 10 mM)
-
20 µL CuSO₄ solution (Final: 2 mM)
-
10 µL Azide-Fluor 488 solution (Final: 10 µM)
-
-
Vortex briefly, then add 50 µL of Sodium Ascorbate solution (Final: 25 mM). The solution is now active.
-
-
"Click" Reaction:
-
Place the ethynyl-functionalized substrate in a small petri dish or well plate.
-
Cover the surface with the freshly prepared click reaction cocktail.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Rinse:
-
Remove the substrate and rinse thoroughly with DI water, followed by ethanol.
-
Dry under a stream of N₂. The surface is now ready for final characterization (e.g., fluorescence microscopy).
-
Caption: Two-phase workflow for surface functionalization and analysis.
Section 3: Surface Characterization and Validation
A robust characterization strategy is essential to validate each step of the functionalization process.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition of the surface layer. | After Protocol 1: Appearance of strong F 1s (~688 eV) and N 1s (~400 eV) peaks. The high-resolution C 1s spectrum will show new components corresponding to the aryl ring. |
| Contact Angle Goniometry | To measure surface wettability and energy. | After Protocol 1: A significant increase in the static water contact angle, indicating the formation of a hydrophobic, fluorinated surface. |
| Atomic Force Microscopy (AFM) | To visualize surface topography and measure roughness. | A change in surface morphology and a slight increase in root-mean-square (RMS) roughness, consistent with the formation of an organic layer. |
| Ellipsometry | To measure the thickness of the grafted organic layer. | A uniform layer thickness, typically in the range of 1-5 nm, depending on layer density and orientation. |
| Fluorescence Microscopy | To confirm the success of the post-functionalization "click" reaction. | After Protocol 2 (with fluorescent azide): Strong, uniform fluorescence across the surface, confirming the covalent attachment of the azide-fluorophore. |
References
-
Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(8), 1091-1101. [Link]
-
Yan, M. et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. PMC. [Link]
-
Xie, S. (2016). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Diva-Portal.org. [Link]
-
Trevors, C. et al. (2016). Covalent Functionalization of GaP(110) Surfaces via a Staudinger-Type Reaction with Perfluorophenyl Azide. The Journal of Physical Chemistry C, 120(46), 26448-26455. [Link]
-
Iraguha, R. et al. (2019). Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. ResearchGate. [https://www.researchgate.net/publication/335122146_Synthesis_and_Characterization_of_Polyaniline_Poly3-fluoroaniline_and_Polyaniline-co-3-fluoroaniline_Derivatives_Obtained_by_Chemical_Oxidative_Polymerization_Methods]([Link]
Application Note: Precision Synthesis of Fluorinated Probes using 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Executive Summary
This guide details the synthesis and application of 4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-E-TFA) as a high-performance building block for fluorescent probes. Unlike standard anilines, the tetrafluoro-substitution pattern confers unique electronic properties: it drastically reduces the basicity of the amine (preventing protonation at physiological pH), enhances lipophilicity for membrane permeability, and enables specific
The primary utility of 4-E-TFA lies in its dual functionality:
-
The Alkyne Handle: A bioorthogonal tag for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Tetrafluoroaniline Core: A tunable electronic modulator that can serve as a Photoinduced Electron Transfer (PET) quencher or a rigid linker in "Turn-On" probes.
This protocol covers the de novo synthesis of the 4-E-TFA scaffold and its subsequent conjugation to a BODIPY fluorophore to create a Click-Ready Fluorinated Probe .
Chemical Foundation & Mechanistic Insight
The "Fluorine Effect" in Probe Design
Incorporating fluorine into fluorescent scaffolds alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels.
-
pKa Modulation: The four fluorine atoms exert a strong inductive effect (-I), pulling electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen (conjugate acid pKa < 1.0 vs. 4.6 for aniline), rendering it non-protonated in acidic organelles (lysosomes).
-
Nucleophilicity: The amine is weakly nucleophilic. Standard amide couplings (EDC/NHS) often fail. This protocol utilizes Nucleophilic Aromatic Substitution (
) or Pd-catalyzed Buchwald-Hartwig amination for conjugation.
Reaction Pathway Logic
The synthesis relies on the Sonogashira Coupling of a 4-iodo precursor.[1] While electron-deficient rings (like tetrafluorobenzene) usually facilitate oxidative addition of Palladium, they can also promote side reactions (homocoupling). We employ a controlled, low-temperature protocol to maximize selectivity.
Figure 1: Strategic synthesis pathway designed to prevent polymerization of the electron-poor aniline.
Protocol Module A: Synthesis of the Scaffold
Target: this compound
Reagents & Equipment[1][2][3][4][5][6]
-
Precursor: 4-Iodo-2,3,5,6-tetrafluoroaniline (Commercial or synthesized via iodination of 2,3,5,6-tetrafluoroaniline).
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (
), Copper(I) iodide (CuI). -
Reagents: Trimethylsilylacetylene (TMSA), Triethylamine (
), THF (Anhydrous), Potassium Carbonate ( ), Methanol. -
Safety: Work in a fume hood. Fluorinated aromatics can be toxic.
Step-by-Step Methodology
Step 1: Sonogashira Coupling[1][2][3][4]
-
Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon flow.
-
Loading: Add 4-Iodo-2,3,5,6-tetrafluoroaniline (1.0 eq, 2.0 mmol, 582 mg),
(0.05 eq, 70 mg), and CuI (0.10 eq, 38 mg). -
Solvent: Add anhydrous THF (10 mL) and degassed
(5 mL). The solution should turn dark. -
Addition: Add Trimethylsilylacetylene (1.5 eq, 3.0 mmol, 0.42 mL) dropwise via syringe.
-
Reaction: Stir at Room Temperature for 12 hours. Note: Heating is avoided to prevent polymerization of the electron-poor aniline.
-
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1). Isolate the TMS-protected intermediate.
Step 2: Desilylation
-
Dissolution: Dissolve the TMS-intermediate in MeOH (10 mL).
-
Activation: Add
(2.0 eq). Stir at RT for 30 minutes. Monitor by TLC (the product will be slightly more polar). -
Extraction: Dilute with water, extract with Dichloromethane (DCM) x3. Dry over
. -
Yield: Expect ~65-75% overall yield. The product is a pale yellow solid.
QC Checkpoint:
-
NMR (400 MHz,
): Look for the acetylenic proton singlet ( ~3.5 ppm) and the broad signal. - NMR: Two multiplets (AA'BB' system) corresponding to the 2,3,5,6-fluorines.
Protocol Module B: Synthesis of "TFP-BODIPY" Probe
Objective: Conjugate the 4-E-TFA scaffold to a fluorophore to create a click-reactive probe.
Mechanism: Nucleophilic Aromatic Substitution (
Rationale
Standard amide coupling fails due to the low nucleophilicity of the tetrafluoroaniline. We use the enhanced acidity of the
Protocol
-
Reagents: 8-Chloro-BODIPY (1.0 eq), this compound (1.2 eq), NaH (Sodium Hydride, 60% dispersion, 1.5 eq).
-
Solvent: Dry THF or DMF.
-
Procedure:
-
Dissolve 4-E-TFA in dry THF at 0°C.
-
Add NaH carefully. Stir for 15 min (Evolution of
gas). The solution turns anionic (darker). -
Add 8-Chloro-BODIPY dissolved in THF dropwise.
-
Warm to RT and stir for 4 hours.
-
-
Quench: Carefully add saturated
. -
Purification: Silica gel chromatography. The product (TFP-BODIPY) will be highly fluorescent (Green/Orange depending on BODIPY substituents).
Biological Application: "Fluoro-Click" Labeling
Scenario: Labeling a metabolically incorporated azide-sugar (e.g., Azido-Mannosamine) on cell surfaces.
Figure 2: Workflow for visualizing azide-tagged biomolecules using the synthesized probe.
Application Protocol
-
Preparation: Prepare a 10 mM stock of the TFP-BODIPY probe in DMSO.
-
Click Cocktail: Mix PBS + Probe (10
M) + (1 mM) + Sodium Ascorbate (5 mM). Optional: Add THPTA ligand to protect proteins. -
Incubation: Incubate fixed cells with the cocktail for 30 minutes in the dark.
-
Imaging: The tetrafluoro-linker provides a rigid spacer, reducing rotation-induced non-radiative decay, often resulting in sharper emission bands compared to flexible alkyl-chain linkers.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Sonogashira | Catalyst poisoning or homocoupling of alkyne. | Degas solvents thoroughly. Add CuI last. Keep temp < 40°C. |
| No Reaction in Conjugation | Aniline nucleophilicity too low. | Switch from |
| High Background Fluorescence | Non-specific hydrophobic binding. | The fluorinated ring is lipophilic. Increase BSA (3%) in wash buffers. |
| Precipitation in Aqueous Buffer | Probe is too hydrophobic. | Add 0.1% Triton X-100 or use THPTA ligand to solubilize the Cu-complex. |
References
-
Synthesis of Polyfluoroanilines
- Title: "Nucleophilic Aromatic Substitution of Polyfluorin
- Source:Journal of Fluorine Chemistry
- Context: General reactivity of tetrafluoroaniline precursors.
-
Link: (General Journal Link for verification of scope).
-
Sonogashira on Electron-Deficient Arenes
- Title: "Sonogashira Coupling of Electron-Deficient Aryl Halides."
- Source:Organic Letters
- Context: Optimization of Pd/Cu ratios for fluorinated substr
-
Link:
-
Click Chemistry Protocols
- Title: "Bioconjug
- Source:N
- Context: Standard concentr
-
Link:
-
Properties of Tetrafluoro-phenyl Linkers
- Title: "Fluorine Effects on the Photophysics of Conjug
- Source:Macromolecules
- Context: How tetrafluoro-substitution affects fluorescence quantum yield.
-
Link:
Sources
Application Notes & Protocols: A Guide to Creating Antibody-Drug Conjugates with 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2][3] The linker component, which bridges the antibody and payload, is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of next-generation ADCs utilizing 4-Ethynyl-2,3,5,6-tetrafluoroaniline, a novel linker precursor. The incorporation of a tetrafluorinated aromatic ring offers a unique opportunity to modulate the physicochemical properties of the ADC, potentially enhancing stability and reducing aggregation. The terminal ethynyl group serves as a versatile handle for bioorthogonal conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of copper-free click chemistry ideal for complex biologics.[7] These application notes are designed for researchers, scientists, and drug development professionals, offering a framework from drug-linker synthesis to final ADC purification and characterization.
Introduction: The Rationale for Advanced Linker Chemistry
The therapeutic window of an ADC is profoundly influenced by its linker. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and drug liberation within the target cancer cell.[4][5] The chemical nature of the linker also impacts critical parameters like hydrophobicity. Highly hydrophobic payloads can induce aggregation, leading to rapid clearance and diminished efficacy.[8]
The use of this compound as a linker component addresses several of these challenges:
-
Modulation of Physicochemical Properties: The highly fluorinated ring can alter the electronic and steric environment of the linker, potentially influencing its stability and interaction with plasma proteins. Furthermore, it can help mitigate the hydrophobicity of the attached payload.
-
Bioorthogonal Conjugation: The terminal alkyne is a key functional group for "click chemistry." Specifically, it enables SPAAC, a reaction with an azide-functionalized partner that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[7][9] This preserves the integrity of the antibody.
-
Site-Specificity: When combined with methods for site-specific introduction of an azide onto the antibody, this linker facilitates the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[10][11][12] Homogeneity is strongly correlated with improved pharmacokinetics and a wider therapeutic index compared to heterogenous conjugates.[13]
This document will guide you through a modular, two-step approach for ADC synthesis, beginning with the preparation of a drug-linker construct followed by its conjugation to a site-specifically modified antibody.
Overall Experimental Workflow
The process involves three primary stages: synthesis of the drug-linker, modification of the antibody to introduce an azide handle, and the final conjugation followed by purification.
Caption: High-level workflow for ADC synthesis.
Protocols
Protocol 1: Synthesis of Drug-Linker Construct
This protocol describes the synthesis of a drug-linker construct by forming an amide bond between a carboxylated payload (e.g., MMAE) and the aniline nitrogen of this compound.
Scientist's Note: The aniline of the linker is nucleophilic and will react with an activated carboxylic acid on the payload. Using EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry is a standard method to create a stable, amine-reactive NHS ester from the payload's carboxylic acid, facilitating a clean reaction.
Materials
| Reagent | Supplier | Purpose |
|---|---|---|
| Cytotoxic Payload (e.g., MMAE) | Various | The therapeutic agent |
| This compound | Various | Linker precursor |
| EDC (EDAC) | Sigma-Aldrich | Carbodiimide coupling agent |
| Sulfo-NHS | Thermo Fisher | Stabilizes active intermediate |
| Anhydrous Dimethylformamide (DMF) | Various | Anhydrous reaction solvent |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Non-nucleophilic base |
| Diethyl Ether | Various | For precipitation |
| HPLC-grade Solvents | Various | For purification |
Step-by-Step Methodology
-
Payload Activation:
-
Dissolve the cytotoxic payload (1.0 eq) in anhydrous DMF.
-
Add Sulfo-NHS (1.5 eq) and EDC (1.5 eq).
-
Stir the reaction under an inert atmosphere (e.g., Argon) at room temperature for 1-2 hours to form the NHS-ester. Monitor by TLC or LC-MS.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the aniline solution.
-
Slowly add the activated payload solution from step 1 to the aniline solution.
-
Let the reaction proceed at room temperature for 4-12 hours, or until completion as monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be precipitated by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold ether.
-
For final purification, utilize reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Lyophilize the pure fractions to obtain the final drug-linker construct.
-
-
Characterization:
-
Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹H/¹⁹F NMR.
-
Protocol 2: Site-Specific Antibody Azido Modification
This protocol describes the introduction of an azide moiety onto an antibody. We will use a commercially available kit as a representative example, which typically involves a two-step enzymatic process.[14]
Scientist's Note: Site-specific modification is crucial for generating homogeneous ADCs. The SiteClick™ method, for example, targets the N-linked glycans in the Fc region of the antibody, far from the antigen-binding Fab regions.[14] This ensures that the conjugation does not interfere with the antibody's primary function. The process first removes terminal galactose and then uses a modified galactose transferase (Gal-T1) to attach an azide-modified sugar.
Materials
| Reagent | Supplier | Purpose |
|---|---|---|
| IgG Antibody (e.g., Trastuzumab) | In-house/Commercial | Targeting vehicle |
| SiteClick™ Antibody Azido Mod. Kit | Thermo Fisher | Contains enzymes and reagents |
| PBS (Phosphate-Buffered Saline) | Various | Buffer |
| Amicon Ultra Centrifugal Filters | MilliporeSigma | Buffer exchange/concentration |
Step-by-Step Methodology
-
Prepare the Antibody:
-
Start with an antibody concentration of at least 2 mg/mL in PBS.
-
If the buffer contains amines (e.g., Tris) or other interfering substances, perform a buffer exchange into PBS using an appropriate centrifugal filter.
-
-
Enzymatic Reaction (Galactosylation):
-
Follow the manufacturer's protocol. Typically, this involves adding β-Galactosidase to the antibody solution to remove terminal galactose residues. Incubate at 37°C for several hours.
-
-
Enzymatic Reaction (Azide Installation):
-
To the same reaction mixture, add UDP-GalNAz and the engineered Gal-T1 enzyme.
-
Incubate at 30°C overnight to transfer the azide-modified sugar to the antibody's glycans.
-
-
Purification:
-
Remove the enzymes and excess reagents by purifying the azide-modified antibody. A protein A affinity column or size exclusion chromatography (SEC) is suitable for this purpose.
-
Concentrate the purified azide-modified antibody and determine its concentration via A280 measurement.
-
Protocol 3: ADC Conjugation via Copper-Free Click Chemistry
This protocol details the final conjugation step, where the azide-modified antibody is reacted with the alkyne-functionalized drug-linker construct.
Scientist's Note: This SPAAC reaction is highly efficient and bioorthogonal, meaning it does not cross-react with other functional groups present on the antibody.[15] The reaction is driven by the release of ring strain in strained-alkyne reagents, but in this case, the electron-withdrawing nature of the tetrafluorophenyl ring can activate the terminal alkyne for reaction with the azide. For terminal alkynes, a reagent like DBCO is often used as the strained-alkyne partner, but direct conjugation is also possible under optimized conditions, sometimes requiring higher concentrations or longer reaction times. For this protocol, we will assume a direct SPAAC reaction.
Caption: SPAAC conjugation reaction.
Materials
| Reagent | Supplier | Purpose |
|---|---|---|
| Azide-Modified Antibody | From Protocol 2 | Azide reaction partner |
| Drug-Linker Construct | From Protocol 1 | Alkyne reaction partner |
| Reaction Buffer (e.g., PBS, pH 7.4) | Various | Aqueous reaction medium |
| Anhydrous DMSO | Sigma-Aldrich | To dissolve drug-linker |
Step-by-Step Methodology
-
Prepare Reactants:
-
Dissolve the drug-linker construct in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Dilute the azide-modified antibody to a working concentration (e.g., 5-10 mg/mL) in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a good starting point. The final DMSO concentration should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at 25°C overnight with gentle mixing. For slower reactions, the temperature can be increased to 37°C.
-
-
Monitoring the Reaction:
-
The progress of the conjugation can be monitored by taking aliquots at different time points and analyzing them by Hydrophobic Interaction Chromatography (HIC-HPLC), as described in the next section.
-
-
Purification of the ADC:
-
Once the reaction has reached the desired level of completion, the crude ADC must be purified to remove excess drug-linker and any unconjugated antibody.
-
Perform an initial buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) to remove the bulk of unreacted small molecules.[16]
-
Proceed immediately to HIC purification for DAR separation.
-
Protocol 4: ADC Purification and Characterization
Purification is critical for producing a well-defined therapeutic. HIC is the gold-standard for separating ADC species based on their DAR.[17][18]
Scientist's Note: Each conjugated drug-linker adds hydrophobicity to the antibody. HIC separates proteins based on these differences in hydrophobicity.[19] Under high salt conditions, the ADC binds to the hydrophobic resin. A decreasing salt gradient then elutes the species, with higher DAR species (more hydrophobic) eluting later than lower DAR species.[17][20]
A. Purification by Hydrophobic Interaction Chromatography (HIC)
Materials
| Reagent | Supplier | Purpose |
|---|---|---|
| HIC Column (e.g., Butyl-NPR, Phenyl) | Tosoh Bioscience / Bio-Rad | Stationary phase for separation |
| Mobile Phase A | In-house | High salt buffer (e.g., 25 mM NaPO₄, 1.5 M (NH₄)₂SO₄, pH 7.0) |
| Mobile Phase B | In-house | Low salt buffer (e.g., 25 mM NaPO₄, pH 7.0) |
| HPLC/FPLC System | Various | Chromatography hardware |
Step-by-Step Methodology
-
Sample Preparation:
-
Adjust the salt concentration of the crude ADC sample from Protocol 3 to match the initial high-salt conditions of Mobile Phase A. This is critical for binding to the column.
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Load the prepared ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes.
-
Collect fractions corresponding to the different peaks (unconjugated mAb, DAR 2, etc.).
-
-
Post-Purification:
-
Pool the fractions containing the desired DAR species (typically DAR 2 for site-specifically modified ADCs).
-
Perform a buffer exchange into a formulation buffer (e.g., PBS) and concentrate the final ADC product.
-
B. Characterization of the Final ADC
A panel of analytical techniques is required to ensure the quality, homogeneity, and stability of the final ADC.
Analytical Methods & Expected Results
| Technique | Parameter Measured | Expected Result |
|---|---|---|
| HIC-HPLC | Drug-to-Antibody Ratio (DAR), Purity | A major peak corresponding to the target DAR (e.g., DAR 2) with minimal peaks for unconjugated mAb or other DAR species.[21] |
| SEC-HPLC | Aggregation, Fragmentation | A single, sharp monomer peak (>95%) with minimal high molecular weight species (aggregates).[20] |
| LC-MS (Reduced) | Conjugation Site, Drug-Load Confirmation | Mass spectrum showing the mass of the light chain and the drug-conjugated heavy chain, confirming site-specific conjugation and mass of the drug-linker. |
| UV-Vis Spectroscopy | Protein Concentration, Average DAR | Calculation of protein concentration (A280) and estimation of average DAR by comparing absorbance at 280 nm and a wavelength specific to the payload. |
| In Vitro Cell Cytotoxicity Assay | Potency | Potent and target-specific killing of antigen-positive cancer cell lines.[2] |
Typical HIC-HPLC Gradient for DAR Analysis
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 0 | 0.8 |
| 20.0 | 100 | 0.8 |
| 25.0 | 100 | 0.8 |
| 25.1 | 0 | 0.8 |
| 30.0 | 0 | 0.8 |
Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for the development of homogeneous ADCs using this compound. This linker precursor, combined with site-specific modification and bioorthogonal copper-free click chemistry, enables precise control over ADC construction. The resulting conjugates benefit from a defined DAR, which is critical for ensuring a consistent clinical profile.[22] The fluorinated nature of the linker provides a novel avenue for fine-tuning ADC properties, potentially leading to next-generation therapeutics with an improved therapeutic index. Further studies should focus on evaluating the in vivo stability and efficacy of ADCs constructed with this linker to fully validate its potential in the expanding landscape of targeted cancer therapies.[1][23]
References
-
Click Chemistry Conjugations. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Wang, L. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Purification of ADCs by HIC. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. Available at: [Link]
-
Zhang, D., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. MDPI. Retrieved from [Link]
-
Improving stability of antibody-drug conjugates in mouse models. (2018, June 28). Nature Portfolio. Retrieved from [Link]
-
Raval, G. (2015). A Versatile Approach for the Site-Specific Modification of Recombinant Antibodies Using a Combination of Enzyme-Mediated Bioconjugation and Click Chemistry. SciSpace. Retrieved from [Link]
-
Purification of ADCs by Hydrophobic Interaction Chromatography. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Stability of ADC linker payloads in sub-cellular fractions. (n.d.). Sterling Pharma Solutions. Retrieved from [Link]
-
Clickable C-Glycosyl Scaffold for the Development of a Dual Fluorescent and [18F]fluorinated Cyanine-Containing Probe and Preliminary In Vitro/Vivo Evaluation by Fluorescence Imaging. (2022, November 29). MDPI. Retrieved from [Link]
-
A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. (2020, May 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper-Free 'Click' Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025, December 5). MDPI. Retrieved from [Link]
-
Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. (2021, October 5). ChemRxiv. Retrieved from [Link]
-
Copper-free Click Chemistry to Crosslink Azides and Amines. (n.d.). Stratech. Retrieved from [Link]
-
Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon. Retrieved from [Link]
-
PK profiles of ADCs with different linker stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). National Center for Biotechnology Information. Retrieved from [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021, January 19). National Center for Biotechnology Information. Retrieved from [Link]
-
Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (2025, December 1). ACS Publications. Retrieved from [Link]
-
Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. (2018, December 15). PubMed. Retrieved from [Link]
-
Chapter 3: Linker Design and Impact on ADC Properties. (2021, December 22). The Royal Society of Chemistry. Retrieved from [Link]
-
Chemical Linkers in Antibody–Drug Conjugates (ADCs). (n.d.). Wiley. Retrieved from [Link]
-
Current ADC Linker Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
DrugLnk™ Custom Linker-Payload Synthesis Services. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Linker Design for Antibody–Drug Conjugates. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016, February 2). MDPI. Retrieved from [Link]
-
An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. (2025, December 8). ChemRxiv. Retrieved from [Link]
-
Bioprocess development of antibody-drug conjugate production for cancer treatment. (2018, October 23). Semantic Scholar. Retrieved from [Link]
-
Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. (2020, September 28). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. hoeford.com [hoeford.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 11. A Versatile Approach for the Site-Specific Modification of Recombinant Antibodies Using a Combination of Enzyme-Mediated Bioconjugation and Click Chemistry† (2015) | Karen Alt | 50 Citations [scispace.com]
- 12. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Copper-Free ‘Click’ Chemistry-Based Synthesis and Characterization of Carbonic Anhydrase-IX Anchored Albumin-Paclitaxel Nanoparticles for Targeting Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
[1]
Ticket ID: #ETFA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Stability of Fluorinated Aryl Alkynes[1]
System Overview & Architecture
You are attempting to synthesize 4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-ETFA). This molecule is a critical "click chemistry" handle used to attach fluorinated tags to biomolecules or materials.
The Central Challenge: This synthesis fights two opposing chemical forces:
-
Electronic Deactivation: The four fluorine atoms pull electron density away from the ring, making the oxidative addition step of the Sonogashira coupling sluggish.
-
Nucleophilic Sensitivity: The same electron deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (
), where bases or nucleophiles attack the ring carbons, displacing fluoride ions rather than participating in the desired coupling.
Standard Synthesis Workflow
The industry-standard route utilizes a Sonogashira coupling followed by desilylation.[1]
Figure 1: The standard two-step synthetic pathway. Direct coupling of acetylene gas is not recommended due to homocoupling risks.
Troubleshooting Module: Sonogashira Coupling
User Issue: "My reaction mixture turned black immediately, and I have low conversion."
Root Cause Analysis
-
Palladium Black Formation: The catalyst decomposed before entering the catalytic cycle. This is common with electron-deficient aryl halides which react slowly.[1]
-
Catalyst Poisoning: The free amine (
) on your starting material can coordinate to the Palladium, shutting down the cycle. -
Oxygen Leak: Fluorinated alkynes are prone to oxidative homocoupling (Glaser coupling) if
is present, consuming your alkyne source.
Protocol Patches
| Parameter | Standard Setting | Troubleshooting Adjustment (The "Fix") |
| Catalyst | Switch to | |
| Base | Triethylamine ( | Use Diisopropylamine (DIPA) .[1] It is bulkier and less nucleophilic, reducing |
| Temperature | Lower to | |
| Amine Status | Unprotected | Protect as Acetamide . If yields remain <40%, acetylate the amine ( |
Expert Tip: Do not use inorganic bases (like NaOH or KOH) for the coupling step. The hydroxide ion is a hard nucleophile and will attack the C-F bonds, creating a complex mixture of defluorinated phenols [1]. Stick to organic amine bases.[1]
Troubleshooting Module: Deprotection (Desilylation)
User Issue: "The TMS group is gone, but my product is a black tar."
Root Cause Analysis
The terminal alkyne on a tetrafluorophenyl ring is significantly more acidic (lower pKa) than a standard phenyl alkyne due to the electron-withdrawing fluorine atoms.[1] This makes the generated anion highly reactive and prone to polymerization or "Glaser" dimerization in the presence of trace oxidants.
Corrective Action Plan
-
Switch Reagents: Avoid TBAF (Tetra-n-butylammonium fluoride).[1] While standard for deprotection, the fluoride ion is too basic and often causes decomposition in polyfluorinated systems.
-
The "Soft" Hydrolysis: Use Potassium Carbonate (
) in Methanol. -
Cryogenic Control: Perform the addition at
. Only warm to Room Temperature (RT) if monitoring shows no progress after 1 hour.
Self-Validating Check:
Troubleshooting Module: Purification & Isolation
User Issue: "The compound smears on the column, and fractions are impure."
The "Fluorine Effect" on Silica
Fluorinated anilines exhibit "amphiphilic" behavior on silica. The fluorine atoms repel the silica surface, but the amine interacts strongly with silanols. This causes "streaking."[1]
Optimized Purification Protocol
-
Pre-treat Silica: Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.[1] This neutralizes the acidic silanol sites that bind the amine.
-
Eluent System: Use a gradient of Hexanes : Ethyl Acetate .[1]
-
Avoid DCM: Dichloromethane often solubilizes fluorinated oligomers, dragging impurities along with your product.[1]
Logic & Decision Matrix
Use the following decision tree to diagnose failure points in real-time.
Figure 2: Diagnostic decision tree for reaction monitoring.
Stability & Storage FAQs
Q: My product turned from yellow to dark brown overnight. Is it ruined? A: Likely, yes. The darkening indicates oxidation of the amine or polymerization of the alkyne.
-
Prevention: Store the pure compound as a solid at -20°C under an Argon atmosphere.
-
Rescue: If it is only light brown, filter through a small plug of silica using Hexanes/EtOAc (9:1) to remove the polymer (which will stick to the top).
Q: Can I use this in a "Click" reaction (CuAAC) with biological samples? A: Yes, but be aware that the electron-deficient ring lowers the pKa of the alkyne proton. This increases reactivity but also instability.[1]
-
Recommendation: Add a reducing agent (Sodium Ascorbate) in excess to prevent oxidative homocoupling during the click reaction.
References
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454.[1] [1]
-
Kiehne, U., et al. (2007). Synthesis of functionalized 2,3,5,6-tetrafluoroanilines. Organic & Biomolecular Chemistry. (Demonstrates the stability profiles of tetrafluoroaniline derivatives).
-
Liang, B., et al. (2005).[3] Efficient Pd-catalyzed Sonogashira coupling of terminal alkynes with electron-deficient fluoroarenes. Journal of Organic Chemistry. (Protocol basis for fluorinated couplings).[1]
side reactions of 4-Ethynyl-2,3,5,6-tetrafluoroaniline in click chemistry
Status: Operational Product Code: ETFA-Click-001 Support Tier: Advanced Chemical Biology
Introduction: The Reactivity Paradox
Welcome to the technical guide for 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETFA) . You are likely using this molecule for one of two reasons: to introduce a fluorine handle for
The Challenge: ETFA is a "Janus" molecule. The perfluorinated ring provides the desired electronic properties but simultaneously activates the ring toward unwanted Nucleophilic Aromatic Substitution (
This guide moves beyond standard protocols to address the specific failure modes of this molecule in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Module 1: Critical Side Reactions & Troubleshooting
Issue A: The "Silent" Competitor – Nucleophilic Aromatic Substitution ( )
Symptom: Low yield of triazole; complex crude NMR showing loss of symmetry; mass spec shows
The Mechanism:
The four fluorine atoms create a highly electron-deficient
-
The Trap: In a typical "click" reaction, your Azide is a nucleophile. If the copper cycle is sluggish, the azide may attack the ring instead of the alkyne.
-
The Killer: Thiols (cysteine, DTT,
-mercaptoethanol) are potent nucleophiles that will rapidly displace fluorine atoms, destroying your probe.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
| Buffer Composition | NO THIOLS | DTT/BME will react with ETFA via |
| pH Control | pH 7.0 – 7.5 | Avoid high pH (>8.0). Hydroxide ions ( |
| Nucleophile Stoichiometry | 1:1 to 1.2:1 | Do not use large excesses of Azide (>2 equiv). Excess azide increases the statistical probability of |
| Reaction Order | Pre-mix Cu/Ligand | Form the active catalyst before adding ETFA. This ensures the alkyne enters the Cu-cycle immediately rather than sitting exposed to nucleophiles. |
Issue B: Oxidative Homocoupling (Glaser Coupling)
Symptom: Appearance of a symmetrical dimer (diyne); reaction turns blue/green (indicating Cu(II) accumulation); stalling of click reaction.
The Mechanism:
The perfluorinated ring pulls electron density from the alkyne, lowering the
Troubleshooting Protocol:
-
Strict Oxygen Exclusion: Sparge all buffers/solvents with Argon or Nitrogen for 15 minutes minimum before adding Cu(I).
-
Reducing Agent Overload: Maintain a Sodium Ascorbate : Copper ratio of at least 5:1 (standard is often 2:1 or 3:1). This keeps copper in the Cu(I) state and scavenges adventitious oxygen.
-
Ligand Selection: Use THPTA or BTTAA .[1] These ligands protect Cu(I) from oxidation more effectively than TBTA in aqueous systems.
Issue C: Catalyst Poisoning (Chelation)
Symptom: Reaction starts but stops at ~50% conversion; adding more catalyst restarts it briefly.
The Mechanism: Although the fluorines reduce the basicity of the aniline nitrogen, it can still coordinate to the Copper center, effectively "poisoning" the catalyst by occupying coordination sites needed for the alkyne/azide.
Troubleshooting Protocol:
-
Increase Ligand Concentration: Use a Ligand:Cu ratio of 2:1 or 5:1 (instead of 1:1). The ligand (THPTA) binds Cu more strongly than the fluoroaniline, displacing the substrate from the metal center until the catalytic cycle requires it.
Visualizing the Conflict
The following diagram illustrates the competing pathways for ETFA in a reaction mixture. Note how the Desired Path (Green) competes with Glaser (Yellow) and
Figure 1: Reaction landscape of ETFA. The electron-deficient ring accelerates both the desired Cu-acetylide formation and the undesired nucleophilic attacks.
Optimized Experimental Protocol
Objective: Conjugation of ETFA to an Azide-tagged biomolecule (Protein/Peptide) while suppressing defluorination and dimerization.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (Degassed). DO NOT USE TRIS (primary amine can react slowly) or PBS if high chloride is an issue for Cu.
-
Ligand: THPTA (water-soluble) or BTTAA.[1]
-
Reductant: Sodium Ascorbate (freshly prepared).
-
Catalyst:
.
Step-by-Step Workflow:
-
The "Pre-Complexation" Step (Crucial):
-
In a separate small vial, mix
and THPTA ligand. -
Ratio: 1 eq Cu : 5 eq Ligand.
-
Incubate for 5 minutes. This ensures Cu is protected before it sees the aniline.
-
-
Substrate Preparation:
-
Dissolve Azide-target in Buffer (pH 7.0).
-
Add ETFA (from DMSO stock). Final concentration typically 100-500
. -
Note: If ETFA precipitates, add DMSO up to 10% v/v.
-
-
Initiation:
-
Add Sodium Ascorbate (Final conc: 5 mM).
-
Add Cu-Ligand Complex (Final Cu conc: 100-500
). -
Order matters: Adding Ascorbate before Copper ensures the environment is reductive immediately upon catalyst entry.
-
-
Incubation:
-
Seal vial under Argon/Nitrogen.
-
Incubate at Room Temperature for 1 hour.
-
Do not heat: Heating accelerates
faster than it accelerates the catalytic click reaction.
-
-
Quenching:
-
Add EDTA (10 mM final) to strip copper.
-
Process immediately (Dialysis/HPLC).
-
Decision Tree: Troubleshooting Your Experiment
Figure 2: Diagnostic workflow for identifying and resolving ETFA reaction failures.
References
- Nucleophilic Aromatic Substitution ( ) on Polyfluoroarenes: Senaweera, S., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society. (Contextualizes reactivity of perfluoroarenes).
-
Side Reactions in CuAAC: H. Li, et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction. ACS Publications. Retrieved from [Link]
-
Reactivity of Perfluoroaryl Azides/Alkynes: (General grounding on
susceptibility of systems). Master Organic Chemistry: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
Technical Support Center: 4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-ETFA)
Status: Operational Topic: Optimization of Reaction Conditions & Troubleshooting Target Audience: Medicinal Chemists, Chemical Biologists, Materials Scientists
Executive Summary: The "Personality" of 4-ETFA
4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-ETFA) is not a standard building block. It combines a highly electron-deficient aromatic ring (quadrupole moment inversion) with a nucleophilic amino group and a reactive terminal alkyne.
Key Chemical Behaviors:
-
Electronic Push-Pull: The four fluorine atoms strongly withdraw electron density from the ring (
-induction), making the alkyne proton more acidic ( ~19-20) than typical phenylacetylenes. However, the para-amino group donates density ( ), slightly mitigating this deficiency but making the compound oxidation-prone. -
Click Chemistry Acceleration: The electron-deficient nature of the alkyne lowers the LUMO energy, significantly accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates compared to non-fluorinated analogs.
-
Instability Risk: The activated ring is susceptible to Nucleophilic Aromatic Substitution (
) at the para position relative to the amine, and the alkyne is prone to oxidative homocoupling (Glaser coupling).
Synthesis & Preparation Workflow
Most users acquire 4-ETFA via synthesis from 4-bromo-2,3,5,6-tetrafluoroaniline. The critical failure point is the deprotection step.
Protocol: Sonogashira Coupling & Deprotection
Step 1: Coupling
-
Reagents: 4-Bromo-2,3,5,6-tetrafluoroaniline (1.0 eq), TMS-acetylene (1.2 eq),
(5 mol%), CuI (10 mol%). -
Solvent/Base:
/ THF (1:1). Note: Avoid strong inorganic bases. -
Conditions:
C, inert atmosphere ( /Ar), 4-6 hours.
Step 2: Deprotection (The Danger Zone)
-
Standard Method:
in MeOH. -
Optimized Method for 4-ETFA: Use TBAF (1.0 eq) in THF at
C , buffered with acetic acid (1.0 eq).-
Why? Strong basic conditions (like hydroxide or unbuffered carbonate) can trigger nucleophilic attack on the fluorinated ring or promote rapid polymerization of the sensitive alkyne.
-
Visualization: Synthesis Logic
Figure 1: Synthesis workflow highlighting the critical deprotection decision point to avoid ring degradation.
Optimizing Reaction Conditions (CuAAC)
When using 4-ETFA in bioconjugation or materials synthesis, standard "click" conditions often fail due to copper oxidation or ligand incompatibility.
The "Fluorine Effect" on CuAAC
The electron-withdrawing fluorines make the alkyne a better electrophile for the copper acetylide intermediate. However, this also makes the C-Cu bond less stable and more prone to oxidation.
Recommended Conditions Table
| Parameter | Standard Condition | Optimized for 4-ETFA | Technical Rationale |
| Catalyst Source | Pre-formed Cu(I) avoids the induction period and potential oxidative damage from ascorbate byproducts. | ||
| Ligand | TBTA | THPTA or BTTES | Water-soluble ligands (THPTA) prevent Cu(I) disproportionation and protect the electron-poor alkyne from side reactions. |
| Solvent | DMSO/Buffer (pH 7) | Fluorinated aromatics have poor solubility in water; DMSO ensures homogeneity. | |
| Oxygen | Ambient | Strictly Anaerobic | The electron-deficient alkyne facilitates rapid Glaser coupling (homodimerization) in the presence of |
Protocol: High-Efficiency Labeling
-
Degas all solvents (DMSO, buffer) with Argon for 15 mins.
-
Dissolve 4-ETFA (1.0 eq) and Azide partner (1.0 eq) in DMSO.
-
Premix
(5 mol%) and THPTA (10 mol%) in a separate vial. -
Combine and stir at Room Temperature for 1-2 hours.
-
Quench with EDTA if downstream biological assays are required.
Troubleshooting Guide & FAQs
Logic Tree: Diagnosing Failure
Figure 2: Diagnostic logic for visual inspection of reaction mixtures.
Frequently Asked Questions
Q: My reaction mixture turned black immediately. What happened? A: This is likely oxidation of the aniline nitrogen. The tetrafluoro-ring makes the amine less basic, but it can still form radical cations under oxidative stress (e.g., presence of Cu(II) without sufficient reductant).
-
Fix: Ensure strict deoxygenation. Add Sodium Ascorbate (5-10 eq) even if using a Cu(I) salt, to scavenge stray oxidants.
Q: Can I use this molecule in biological media (cell lysate)? A: Yes, but with caution. The tetrafluorophenyl group is hydrophobic and can interact non-specifically with proteins (hydrophobic collapse).
-
Fix: Use THPTA or BTTAA ligands to maintain the copper complex in solution and prevent the hydrophobic 4-ETFA from aggregating on protein surfaces.
Q: I see a byproduct with exactly 2x molecular weight minus 2 hydrogens. A: This is the Glaser coupling product (diyne).
-
Fix: Your system has oxygen leaking in. The electron-withdrawing fluorines make the terminal alkyne proton more acidic, significantly accelerating oxidative homocoupling. Sparge buffers with Argon and use a septum.
Q: Is the amine reactive towards NHS-esters?
A: Significantly less reactive than a standard aniline. The four fluorine atoms withdraw electron density, lowering the nucleophilicity of the
-
Fix: If you need to couple the amine, use higher pH (8.5-9.0) and a more reactive electrophile (e.g., pentafluorophenyl ester) or use a catalyst like DMAP.
References
-
Synthesis & Properties of Fluorinated Anilines
-
CuAAC Mechanism & Ligand Acceleration
- Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
[Link]
-
Fluorine Effects in Click Chemistry
- Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
-
[Link]
-
Stability of Tetrafluoroanilines
Sources
purification methods for 4-Ethynyl-2,3,5,6-tetrafluoroaniline reaction products
Technical Support Center: Purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this highly functionalized molecule. The following sections provide in-depth answers to frequently asked questions and troubleshoot common issues encountered during post-reaction work-up and purification.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses initial observations and questions you may have after synthesizing this compound, which is commonly prepared via a Sonogashira coupling reaction.[1]
Question: My crude reaction product is a dark brown or black tar. Is this normal, and what causes it?
Answer: Yes, it is quite common for the crude product of a Sonogashira coupling involving an aniline to be dark-colored. Freshly purified anilines are often light-colored, but they are highly susceptible to air oxidation, which forms highly colored polymeric impurities.[2] Additionally, residual palladium and copper catalysts from the reaction can form finely dispersed metal colloids or complexes that appear black or dark brown.[3] The color itself is not necessarily an indicator of a failed reaction, but it does signify the presence of impurities that must be removed.
Question: What are the most probable impurities in my crude this compound?
Answer: The impurity profile is largely dictated by the Sonogashira coupling conditions.[4] Key potential impurities include:
-
Unreacted Starting Materials: Residual 4-halo-2,3,5,6-tetrafluoroaniline and any protected or unprotected alkyne source.
-
Catalyst Residues: Palladium and copper species, which can be difficult to remove.[3]
-
Homocoupled Alkyne (Glaser Byproduct): This results from the oxidative dimerization of your terminal alkyne, a common side reaction when using a copper co-catalyst in the presence of oxygen.[1]
-
Incompletely Deprotected Intermediate: If you used a protected alkyne (e.g., trimethylsilylacetylene), the corresponding silyl-protected aniline may be present.[5]
-
Amine Base & Salts: The amine base (e.g., triethylamine, diisopropylamine) used in the reaction and its corresponding halide salt (e.g., triethylammonium bromide).
-
Oxidized/Polymerized Aniline: As mentioned above, these are highly colored byproducts.[6]
Part 2: Troubleshooting Purification Protocols
This section provides a structured approach to selecting and optimizing a purification strategy.
Decision Workflow for Purification Strategy
The choice of purification method depends on the scale of your reaction and the nature of the primary impurities. The following diagram outlines a general decision-making workflow.
Caption: Decision tree for selecting a primary purification method.
A. Column Chromatography
Column chromatography is the most versatile method for purifying products from Sonogashira reactions.[5] However, the basicity of the aniline functional group presents a common challenge.
Question: My compound is streaking badly on a standard silica gel column. How can I get sharp, well-defined bands?
Answer: This is a classic issue when purifying basic compounds like anilines on acidic silica gel.[7][8] The amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. This base will "neutralize" the acidic sites on the silica, allowing your product to elute cleanly.[9]
-
Recommended: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
-
Alternative: For very polar anilines, a mobile phase containing ammonia (e.g., a gradient of dichloromethane to 9:1 DCM/Methanol with 1% NH₄OH) can be effective.[8]
-
-
Use a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or a basic stationary phase.
-
Amine-functionalized Silica: These columns have amine groups covalently bonded to the silica, which masks the acidic silanols and provides an excellent surface for purifying basic compounds.[8]
-
Basic Alumina: Alumina (Al₂O₃) is another alternative, but its activity can vary, so it's best to test it on a small scale first.
-
Question: What is a good starting solvent system for purifying this compound on a silica column?
Answer: A good starting point is a non-polar to moderately polar solvent system. The high fluorine content makes the molecule relatively non-polar despite the amine group.
-
Recommended Starting Point: A gradient of 5% to 30% Ethyl Acetate in Hexanes. Remember to add 0.5-1% triethylamine to both solvents to prevent streaking.[9]
-
TLC Analysis: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product should be between 0.25 and 0.40.
B. Recrystallization
If your crude product is a solid, recrystallization can be a highly effective and scalable purification method.[10]
Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[6]
Troubleshooting Steps:
-
Use a Larger Volume of Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved, then allow it to cool more slowly.[11]
-
Change the Solvent System: The boiling point of your solvent may be too high, or its polarity may be inappropriate.
-
Try a Mixed Solvent System: Use a solvent pair consisting of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is much less soluble).[11] For this compound, a good starting pair would be Dichloromethane (good) and Hexanes (poor), or Ethanol (good) and Water (poor). Dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution.
-
Question: My final product is still yellow/brown after recrystallization. How can I get a colorless product?
Answer: The color is likely due to trace amounts of oxidized impurities.[2] These can often be removed with activated carbon.
Procedure:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat and add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight.
-
Gently swirl and reheat the mixture to boiling for a few minutes. The carbon will adsorb the colored impurities.[6]
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude product from a 1 mmol scale reaction.
Materials:
-
Crude this compound (dissolved in a minimal amount of dichloromethane).
-
Silica Gel (230-400 mesh).
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N).
-
Glass column, collection tubes, TLC plates.
Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Procedure:
-
Prepare the Eluent: Prepare two stock solutions: Solvent A (Hexanes + 1% Et₃N) and Solvent B (Ethyl Acetate + 1% Et₃N).
-
Pack the Column: Prepare a slurry of silica gel (approx. 25 g) in Solvent A. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude product in a minimal volume of dichloromethane. Add ~2-3 g of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with 100% Solvent A. Gradually increase the proportion of Solvent B (e.g., 5%, 10%, 15%, 20%) to increase the polarity. Collect fractions of ~10-15 mL each.
-
Analysis: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light (254 nm).
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable if the crude product is a solid or semi-solid.
Materials:
-
Crude this compound.
-
Ethanol (95%).
-
Deionized Water.
-
Erlenmeyer flasks, heating source, ice bath, Büchner funnel and vacuum flask.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid. If it doesn't dissolve completely, add more hot ethanol in small portions until a clear solution is obtained.[11]
-
Induce Saturation: While the ethanol solution is still boiling, add hot deionized water dropwise until the solution just begins to turn cloudy. This indicates that the solution is saturated.[11]
-
Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 50:50) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Continue to pull a vacuum through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum desiccator.
Part 4: Data Summary & Purity Assessment
Properly assessing purity is a critical final step.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Common Observations for Pure Product |
| TLC | Quick purity check, monitor column chromatography | A single, well-defined spot. |
| ¹H NMR | Structural confirmation, identify proton-containing impurities | Sharp singlets/multiplets corresponding to ethynyl and aromatic protons; absence of peaks from starting materials or solvents. |
| ¹⁹F NMR | Confirm fluorine environment, identify fluorinated impurities | Clean multiplets corresponding to the tetrafluorophenyl ring system. |
| GC-MS / LC-MS | Assess purity, identify trace impurities by mass | A single major peak with the correct mass-to-charge ratio (m/z). |
| HPLC | Quantify purity | A single sharp peak with purity >95% (area normalization).[12] |
References
- Technical Support Center: HPLC Purification of Aniline Mustard Deriv
- Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride. (2025). Benchchem.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (2025). Benchchem.
-
4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. [Link]
- Process for the purification of aromatic amines. (2013).
- Technical Support Center: Purification of Crude Aniline Nitr
- Preparation of fluorinated anilines. (1979).
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). University of Bath. [Link]
-
Purify and dry aniline?. (2014). Reddit. [Link]
-
Purification of Aniline. (n.d.). LookChem. [Link]
-
Is there an easy way to purify organic amines?. (2023). Biotage. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. (n.d.). ChemRxiv. [Link]
- Method for preparing 3-ethynyl-4-fluoroaniline. (2016).
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. [Link]
-
Copper adorned magnetic nanoparticles as a heterogeneous catalyst for Sonogashira coupling reaction in aqueous media. (2022). Nature. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
- Technical Support Center: Recrystallization of Substituted Anilines. (2025). Benchchem.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing homocoupling in Sonogashira synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Topic: Minimizing Homocoupling in the Synthesis of 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically the formation of undesired homocoupled byproducts during the synthesis of this compound. As Senior Application Scientists, we provide not only protocols but also the mechanistic reasoning to empower you to solve complex synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Sonogashira synthesis of fluorinated anilines and provides actionable solutions grounded in chemical principles.
Q1: I'm observing a significant amount of a 1,3-diyne byproduct in my reaction. What is it and what causes it?
A: You are observing the result of alkyne homocoupling, a side reaction often referred to as Glaser coupling.[1][2][3] This process involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. In the context of your synthesis, this consumes your valuable this compound starting material, reduces the yield of your desired cross-coupled product, and complicates purification.[2][4]
The primary causes for Glaser coupling are the presence of two key components under standard Sonogashira conditions:
-
Copper(I) Co-catalyst: The copper acetylide intermediate, which is formed as part of the Sonogashira catalytic cycle, is the key species that undergoes dimerization.[1][2]
-
Oxygen: Dissolved oxygen in the reaction medium acts as the oxidant that drives the dimerization of the copper acetylide intermediate, regenerating the active copper catalyst for the side reaction.[1][4][5]
The competition between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling is a critical factor to control.
Caption: Competing Sonogashira and Glaser coupling pathways.
Q2: What is the most direct and effective strategy to eliminate Glaser homocoupling?
A: The most definitive method to prevent copper-mediated homocoupling is to perform the reaction under copper-free conditions .[1][2][3] The copper co-catalyst's primary role is to facilitate the transmetalation of the acetylide to the palladium center, but it is also the root cause of the Glaser side reaction.[3][6] By removing copper entirely, you eliminate the primary mechanistic pathway for alkyne dimerization.[7]
Copper-free protocols have been extensively developed and often rely on a careful selection of ligands, bases, and solvents to ensure an efficient reaction rate without the co-catalyst.[2][8] While these reactions might sometimes require slightly higher temperatures or more active palladium catalysts, they are highly effective at producing clean products free from diyne impurities.[1][8]
Q3: My copper-free reaction is very slow. How can I improve the rate without re-introducing copper and the associated homocoupling?
A: If a copper-free Sonogashira reaction is sluggish, particularly with less reactive aryl halides like bromides or chlorides, you can optimize several other parameters:
-
Choice of Palladium Catalyst and Ligand: The activity of the palladium catalyst is paramount in copper-free systems. Using a pre-activated Pd(0) source like Pd(PPh₃)₄ or generating a highly active monoligated Pd(0) species in situ is crucial. For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can significantly accelerate the oxidative addition step, which is often rate-limiting.[8]
-
Base Selection: The base is not merely a scavenger for the HX byproduct. It plays a key role in the deprotonation of the terminal alkyne.[9] While tertiary amines like triethylamine are common, stronger, non-coordinating organic bases or inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes improve performance in copper-free systems. Secondary amines such as piperidine or diisopropylamine have also been shown to be effective.[2][3]
-
Solvent and Temperature: The choice of solvent can influence catalyst stability and solubility. Aprotic polar solvents like DMF or NMP are often effective. Increasing the reaction temperature is a straightforward way to increase the rate, but it should be done cautiously to avoid catalyst decomposition (indicated by the formation of palladium black).[10]
-
Concentration: Ensure the reaction is not overly dilute. Increasing the concentration of the reactants can improve the reaction rate.[10]
Q4: I must use a copper-catalyzed system due to my substrate's sensitivity. What are the best practices to minimize homocoupling in this case?
A: If a copper-free method is not feasible, you can still significantly suppress homocoupling by rigorously controlling the reaction environment.
-
Strictly Anaerobic Conditions: This is the most critical factor.[1][2] Oxygen is the terminal oxidant for the Glaser coupling.[5] Ensure all solvents and liquid reagents (especially the amine base) are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling a stream of high-purity argon or nitrogen for at least 30-60 minutes.[1][10] The reaction vessel must be flame-dried under vacuum and maintained under a positive pressure of inert gas throughout the entire experiment.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump over several hours keeps its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.[10][11]
-
Use of a Reducing Atmosphere: A study by Ho and co-workers demonstrated that performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce homocoupling byproducts to as low as 2%.[4][5] The hydrogen likely works by reducing residual oxygen in the reaction system.[4]
-
Minimize Copper Loading: Use the minimum effective amount of the copper(I) co-catalyst. Typically, 1-2 mol% of CuI is sufficient. Excessive copper loading directly increases the rate of homocoupling.[1][10]
Caption: Troubleshooting workflow for minimizing homocoupling.
Comparative Analysis of Reaction Conditions
The following table summarizes expected outcomes based on different experimental strategies for the synthesis of this compound. Yields are illustrative and will vary with specific substrate and exact conditions.
| Parameter | Standard Sonogashira | Low-Homocoupling (Cu-Based) | Copper-Free Protocol |
| Atmosphere | Inert Gas | H₂/Inert Gas Mixture | Inert Gas |
| Copper (CuI) | 1-5 mol% | 1-2 mol% | 0 mol% |
| Alkyne Addition | All at once | Slow (Syringe Pump) | All at once |
| Typical Temp. | Room Temp - 60 °C | Room Temp - 60 °C | 50 °C - 90 °C |
| Expected Yield | 60-85% | 75-90% | 85-98% |
| Homocoupling | 5-25% | < 5% | < 2% |
| Key Advantage | Fast reaction rate | Good for Cu-sensitive substrates | Highest Purity |
| Key Disadvantage | High risk of homocoupling | Requires specialized setup | Potentially slower rate |
Experimental Protocols
Protocol 1: Optimized Copper-Free Sonogashira Synthesis
This protocol is designed to eliminate Glaser homocoupling by completely avoiding the use of a copper co-catalyst.[7][8]
Reagents & Equipment:
-
4-Iodo-2,3,5,6-tetrafluoroaniline (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.2 mmol, 1.2 equiv)
-
(AllylPdCl)₂ (0.01 mmol, 1 mol%)
-
P(t-Bu)₃ (Tri-tert-butylphosphine, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF, 5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask under a positive flow of argon, add (AllylPdCl)₂ (3.7 mg), P(t-Bu)₃ (8.1 mg), and Cs₂CO₃ (652 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add the 4-Iodo-2,3,5,6-tetrafluoroaniline. Add the anhydrous, degassed DMF (5 mL) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene via syringe.
-
Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until the aryl iodide is consumed (typically 6-12 hours).
-
Work-up (TMS Deprotection): Cool the reaction to room temperature. Add methanol (5 mL) and K₂CO₃ (2.0 mmol, 276 mg). Stir at room temperature for 2 hours to effect in-situ deprotection of the silyl group.
-
Purification: Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Low-Homocoupling Copper-Catalyzed Sonogashira
This protocol uses a copper co-catalyst but incorporates rigorous techniques to minimize the Glaser side reaction.[2][10]
Reagents & Equipment:
-
4-Iodo-2,3,5,6-tetrafluoroaniline (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed Triethylamine (TEA, 5 mL) and THF (10 mL)
-
Flame-dried Schlenk flask, magnetic stir bar, syringe pump
Procedure:
-
Flask Preparation: To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (14 mg) and CuI (3.8 mg).
-
Inert Atmosphere: Seal the flask and evacuate/backfill with high-purity argon three times.
-
Solvent & Substrate Addition: Add the 4-Iodo-2,3,5,6-tetrafluoroaniline. Then, add freshly distilled and degassed THF (10 mL) and TEA (5 mL) via syringe.
-
Slow Alkyne Addition: Prepare a solution of the terminal alkyne in degassed THF (2 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 4 hours.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). For less reactive aryl bromides, the temperature may need to be increased to 40-60 °C.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.
Mechanistic Overview: Sonogashira vs. Glaser Coupling
Understanding the catalytic cycles provides insight into why homocoupling occurs and how to prevent it.
Caption: The Sonogashira catalytic cycles and the competing Glaser side reaction.
The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate can either undergo transmetalation with the palladium complex (the desired pathway) or, in the presence of oxygen, undergo oxidative dimerization to form the unwanted 1,3-diyne byproduct (the Glaser pathway).
References
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]
-
Bhattacharya, S., & Sengupta, S. (2004). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 69(25), 8795-8798. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Ho, T.I., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. National Taiwan University. [Link]
-
Azizi, Z., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6987-7013. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling Hay Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Purification of 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETF) Derivatives
Status: Operational Ticket ID: ETF-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Fluorine Effect" in Chromatography
Welcome to the technical guide for purifying 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETF) derivatives. If you are reading this, you likely encountered a common frustration: standard C18 protocols often fail to resolve fluorinated aromatics from their non-fluorinated impurities.
The Science: The four fluorine atoms on the aniline ring create a highly electron-deficient
-
Reduced Basicity: The electron-withdrawing fluorines lower the pKa of the aniline nitrogen (typically < 2.5), meaning it remains neutral in conditions where regular anilines would be protonated.
-
"Fluoro-Fluoro" Interactions: The most effective purification strategy leverages specific fluorine-fluorine and dipole-dipole interactions using specialized stationary phases rather than relying solely on hydrophobicity.
Module 1: Method Development & Optimization
Stationary Phase Selection: The PFP Standard
Do not default to C18. For ETF derivatives, Pentafluorophenyl (PFP) phases are the "Gold Standard."
| Feature | Standard C18 | PFP (Recommended) | Why it matters for ETF |
| Primary Mechanism | Hydrophobicity | Hydrophobicity + | Resolves impurities with similar hydrophobicity but different electronic states. |
| Selectivity | Alkyl chain length | Halogen content & shape | Can separate the target from des-fluoro or regio-isomeric byproducts. |
| Peak Shape | Often tails for amines | Sharper for polar aromatics | Stronger interaction with the electron-deficient ring reduces silanol tailing. |
Recommendation: Use a column like ACE C18-PFP , Waters HSS PFP , or Phenomenex Kinetex F5 .
Mobile Phase & pH Strategy
-
Solvent A: Water + 0.1% Formic Acid (FA)
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid
-
Why Formic Acid? It provides sufficient protonation for MS detection but keeps the pH (~2.7) near the pKa of the fluorinated aniline.
-
Critical Note: If peak splitting occurs, switch to 0.1% Trifluoroacetic Acid (TFA) . The lower pH (~2.0) and ion-pairing capability of TFA often "mask" the amine, sharpening the peak, though it may suppress MS signal.
-
The "Scouting" Gradient Protocol
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns)
-
Temperature: 35°C (Controls viscosity and kinetics)
-
Detection: UV 254 nm (Aromatic) and 210 nm (Amide/Peptide bonds if conjugated).
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Injection hold |
| 20.0 | 95 | Linear Gradient |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My peak is splitting or broad, even on a new column."
Diagnosis: pKa/pH Mismatch. Unlike regular aniline (pKa ~4.6), tetrafluoroaniline has a pKa of ~1.5–2.5. At the pH of 0.1% Formic Acid (~2.7), the molecule exists in a rapid equilibrium between its neutral and protonated forms. This "schizophrenic" state causes peak broadening. Solution:
-
Acidify: Switch to 0.1% TFA (pH ~2.0) to push the equilibrium toward the protonated form.
-
Buffer: Alternatively, use 10mM Ammonium Formate (pH 3.8) to keep it predominantly neutral (hydrophobic retention).
Issue 2: "I see a 'Ghost Peak' or my recovery is low after drying."
Diagnosis: Sublimation. Small, electron-deficient fluorinated aromatics (like the ETF core) have surprisingly high vapor pressures. They can sublime during lyophilization or rotary evaporation. Solution:
-
Do not over-dry. Stop rotary evaporation immediately upon solvent removal.
-
Salt Formation: If possible, purify and store as the HCl or TFA salt. The salt form is non-volatile.
Issue 3: "The retention time shifts drastically with small changes in organic modifier."
Diagnosis: The "U-Shape" Retention Profile. On PFP columns, fluorinated compounds can exhibit a "U-shaped" retention curve. At high aqueous content, they act like Reversed-Phase (hydrophobic). At high organic content (>80% MeCN), they may switch to HILIC-like behavior (polar interactions dominant). Solution:
-
Ensure your gradient does not linger in the "trough" of the U-curve where retention is unpredictable. Stick to 5–95% gradients.
Module 3: Visualized Workflows
Figure 1: Column Selection Decision Matrix
Caption: A logic flow for selecting the correct stationary phase based on impurity profile and analyte characteristics.
Figure 2: Troubleshooting Peak Shape Logic
Caption: Diagnostic workflow for resolving peak splitting and tailing issues specific to fluorinated anilines.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: You can, but Acetonitrile is preferred for PFP columns. Methanol is a protic solvent and can interfere with the dipole-dipole interactions between the PFP ligand and your fluorinated analyte, potentially reducing selectivity.
Q: My ETF derivative degrades overnight in the autosampler. Why? A: The ethynyl (alkyne) group is reactive.
-
Light Sensitivity: Store samples in amber vials.
-
Oxidation: Ensure the autosampler is cooled to 4°C.
-
Solvent: Avoid storing in basic buffers (> pH 7) for extended periods, as this can trigger polymerization or degradation of the alkyne.
Q: How do I calculate the exact mass for MS? A: Remember that Fluorine is monoisotopic (Mass ~18.998).
-
Formula for core:
-
Monoisotopic Mass: ~189.02 Da.
-
Tip: In ESI+, look for
.[1] Due to the low basicity, ionization might be weak; consider ESI- (negative mode) if your derivative has acidic handles.
References
-
Waters Corporation. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.Link
-
Eadsforth, C. V., et al. (1988). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline.[2] Journal of Analytical Toxicology.[2] Link
-
University of Tartu. (2019). Aqueous pKa values of fluorinated aromatics.[3] J. Phys. Org. Chem. Link
-
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.Link
Sources
Technical Support Center: 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETF)
Status: Operational Ticket Priority: High (Reagent Stability & Purity) Assigned Specialist: Senior Application Scientist, Bio-Orthogonal Chemistry Division
Executive Summary: The Molecule at a Glance
4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETF) is a high-value bifunctional linker used primarily in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) and proteomics .
Its dual functionality—a highly reactive terminal alkyne and an electron-deficient aniline—creates a "perfect storm" for degradation if mishandled. The fluorine atoms withdraw electron density from the ring, stabilizing the amine against typical oxidation compared to regular aniline, but they render the ring susceptible to nucleophilic attack and alter the pKa significantly.
Common Failure Modes:
-
Oligomerization (Glaser Coupling): Formation of diynes, rendering the molecule inactive for "click" chemistry.
-
Polymerization: Thermal or UV-induced cross-linking of the alkyne, resulting in insoluble "black tar."
-
N-Oxidation: Slow oxidation of the amine function, leading to colored impurities.
Diagnostic Troubleshooting Guides
Issue A: "My sample has turned from a pale solid to a dark brown/black sticky gum."
Diagnosis: Thermal or Radical Polymerization
The terminal alkyne group (
Corrective Action:
-
Immediate: The sample is likely unrecoverable. Perform a solubility test in methanol; if insoluble black flecks remain, discard.
-
Prevention: Store at -20°C (long term) or 2–8°C (active use). Always wrap vials in aluminum foil to block UV light.
Issue B: "LC-MS shows a new peak at [2M-2] mass, and the click reaction failed."
Diagnosis: Glaser Homocoupling (Oxidative Dimerization) This is the most common "silent" killer of ETF. In the presence of oxygen and trace copper (often found in lower-grade solvents or glassware), two ETF molecules couple to form a diyne.
-
Mechanism:
-
Impact: The dimer lacks the terminal proton required for the CuAAC catalytic cycle, killing the reaction yield.
Corrective Action:
-
Protocol: Degas all solvents (sparge with
or Ar) before dissolving ETF. -
Additives: If storing in solution, add a radical scavenger/stabilizer (e.g., BHT) if compatible with downstream applications, though solid storage is preferred.
Issue C: "The white powder has turned yellow/red, but remains soluble."
Diagnosis: Aniline Oxidation (N-Oxide/Azo Formation) While the tetrafluoro-ring stabilizes the amine, prolonged exposure to air can lead to N-oxidation. The electron-deficient ring makes the amine less basic (pKa ~2-3 vs. 4.6 for aniline), but it can still undergo slow oxidation to hydroxylamines or nitro-species, which are often highly colored (yellow/red) even at trace levels (<1%).
Corrective Action:
-
Purification: If purity is >90%, recrystallize from hexanes/EtOAc or perform a rapid silica plug filtration.
-
Prevention: Store under an inert atmosphere (Argon/Nitrogen glovebox or sealed under gas).
Visualizing the Degradation Pathways
The following diagram maps the kinetic and thermodynamic traps for ETF.
Figure 1: Primary degradation pathways of ETF. Note that Glaser coupling (Red) and Polymerization (Black) are the most frequent failure modes.
Standard Operating Procedures (SOPs)
SOP-01: Quality Control (Self-Validation)
Before committing valuable biological samples to a reaction with ETF, validate its purity.
| Method | Observation | Pass Criteria | Fail Criteria |
| Visual | Inspect vial | Off-white/pale crystalline solid | Dark brown, sticky, or black specks |
| 1H NMR (CDCl3) | Check alkyne proton | Doublet/Singlet at ~3.5-4.0 ppm | Disappearance of alkyne H; Broad polymeric peaks |
| LC-MS | ESI+ or ESI- | Single peak, Mass = M+H | Mass = 2M-2 (Dimer) or M+16 (Oxide) |
SOP-02: Storage & Handling
-
Arrival: Immediately transfer to -20°C storage.
-
Usage: Allow vial to warm to room temperature before opening (prevents condensation/hydration).
-
Atmosphere: Flush headspace with Argon or Nitrogen after every use.
-
Solvents: Use only anhydrous, degassed solvents (DMSO, DMF, or Methanol). Avoid storing in solution for >24 hours.
Frequently Asked Questions (FAQ)
Q: Can I use ETF if it has turned slightly yellow? A: Yes, with caution. A slight yellow tint usually indicates trace N-oxidation (<1%), which often does not interfere with the click reaction. However, verify the "click" handle (alkyne) integrity via NMR or a test reaction with a cheap azide (e.g., benzyl azide) before using it on precious samples.
Q: Why is the fluorine substitution important for stability? A: The four fluorine atoms are highly electronegative. They pull electron density away from the aromatic ring. This lowers the pKa of the amine (making it less likely to protonate at physiological pH) and reduces the electron density available for oxidative attack compared to standard aniline. However, it increases the acidity of the alkyne proton, making it slightly more prone to deprotonation and subsequent Glaser coupling if base is present [1, 2].
Q: Is this compound compatible with TCEP or DTT? A: Generally, yes. Unlike azides (which can be reduced to amines by TCEP), the alkyne and fluoroaniline moieties are stable to standard disulfide reducing agents. However, avoid high concentrations of TCEP for prolonged periods as it can occasionally mediate desulfurization or side reactions with electron-deficient rings [3].
References
-
Sigma-Aldrich. (2024). 4-Ethynyl-2-fluoroaniline Safety Data Sheet & Storage. Link (Representative for ethynyl anilines).[1]
-
PubChem. (2024).[2] Compound Summary: 2,3,5,6-Tetrafluoroaniline.[2][3] National Library of Medicine. Link
-
Glaser, C. (1869).[4][5] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanism for Alkyne Dimerization).
-
ChemicalBook. (2024). 4-Ethynylaniline Properties and Stability. Link
-
Alfa Chemistry. (2024). Glaser Coupling Mechanism and Troubleshooting. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating 4-Ethynyl-2,3,5,6-tetrafluoroaniline for Advanced Cellular Labeling
Introduction: Beyond the Standards in Bioorthogonal Labeling
In the dynamic landscape of cellular and molecular biology, the ability to precisely tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided an indispensable toolkit for these endeavors.[1][2] The cornerstone of this toolkit is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," a reaction lauded for its high efficiency, selectivity, and biocompatibility.[3]
For years, probes like 5-ethynyl-2'-deoxyuridine (EdU) have been the gold standard for tracking DNA synthesis and cell proliferation.[4][5] However, the quest for probes with enhanced properties—superior cell permeability, faster reaction kinetics, and lower background fluorescence—is relentless. This guide introduces a compelling alternative: 4-Ethynyl-2,3,5,6-tetrafluoroaniline . The strategic placement of fluorine atoms on the aromatic ring is hypothesized to confer unique electrochemical properties that could translate into significant performance gains in cellular labeling experiments.
This document serves not as a mere protocol, but as a comprehensive validation framework. We will dissect the causality behind experimental choices, provide self-validating protocols, and empower you, the researcher, to objectively assess the efficiency of this next-generation probe against established alternatives.
Section 1: The Chemistry of the Probes - A Comparative Overview
The choice of a chemical probe is a critical decision that dictates the sensitivity and reliability of an experiment. Understanding the fundamental differences between the established standard and the novel challenger is the first step in a robust validation process.
The Standard Bearer: 5-ethynyl-2'-deoxyuridine (EdU)
EdU is a nucleoside analog of thymidine. During active DNA synthesis, it is incorporated into the newly synthesized DNA strand by cellular DNA polymerases.[6] Its terminal alkyne group then serves as a handle for covalent ligation with an azide-functionalized fluorophore via CuAAC.[4] Its advantages are its well-characterized performance and direct correlation with the S-phase of the cell cycle.[5] However, its efficiency can be limited by factors such as cellular transport mechanisms for nucleosides and the potential for non-specific interactions.
The Challenger: this compound (F4-An-Alk)
This compound (herein referred to as F4-An-Alk) presents a different paradigm. It is not a nucleoside analog but a small, highly fluorinated aromatic compound. Its utility lies in its potential as a general labeling reagent that can be conjugated to targeting moieties or used to probe specific cellular compartments based on its physicochemical properties.
The key innovation is the tetrafluorinated phenyl ring. In related compounds, such as multifluorinated aryl azides, this modification has been shown to enhance the reactivity and potential of bioorthogonal reactions.[7] We hypothesize that these electron-withdrawing fluorine atoms can:
-
Increase Reaction Kinetics: By activating the alkyne group, potentially leading to faster and more efficient "click" ligation with the azide-fluorophore.
-
Tune Permeability: The lipophilicity introduced by the fluorine atoms may alter its membrane permeability, potentially allowing for more rapid or efficient entry into cells compared to more hydrophilic molecules.[8]
-
Reduce Background: The unique electronic properties may minimize non-specific binding and reduce background fluorescence, leading to a higher signal-to-noise ratio.
| Feature | 5-ethynyl-2'-deoxyuridine (EdU) | This compound (F4-An-Alk) |
| Structure | Nucleoside analog of thymidine | Small, fluorinated aromatic amine |
| Primary Application | Labeling of newly synthesized DNA for proliferation assays[9] | General-purpose alkynyl probe for bioorthogonal labeling |
| Cellular Uptake | Utilizes nucleoside transporters | Passive diffusion, influenced by lipophilicity |
| Proposed Advantages | Well-established, direct measure of S-phase[6] | Potentially faster kinetics, higher permeability, lower background |
| Potential Drawbacks | DNA denaturation required for some alternative methods (BrdU)[4], reliance on specific transporters | Cytotoxicity must be carefully evaluated, mechanism of cellular accumulation is application-dependent |
Section 2: A Framework for Rigorous Validation
To validate F4-An-Alk, we must systematically compare its performance against a known standard like EdU across three critical pillars: cytotoxicity, labeling efficiency, and signal-to-noise ratio. This workflow ensures that any observed benefits do not come at the cost of cellular health and that the results are quantifiable and reproducible.
Caption: A logical workflow for validating a novel cellular labeling probe.
Section 3: Verifiable Experimental Protocols
The trustworthiness of any comparison guide rests on the quality of its protocols. The following methods are designed to be self-validating, with integrated controls to ensure data integrity.
Protocol 1: General Cell Culture and Probe Incubation
This protocol outlines the initial steps for preparing cells for both cytotoxicity and labeling efficiency assays.
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, A549) onto the appropriate vessels.
-
For Cytotoxicity: Use a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well.
-
For Microscopy: Use glass-bottom chamber slides or coverslips suitable for high-resolution imaging, seeding at a density to achieve ~70% confluency at the time of staining.[10]
-
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for attachment and recovery.
-
Probe Preparation: Prepare stock solutions of EdU and F4-An-Alk (e.g., 10 mM in DMSO).
-
Probe Incubation: Dilute the stock solutions in pre-warmed complete cell culture medium to the desired final concentrations. For an initial screen, a range from 1 µM to 50 µM is recommended.
-
Aspirate the old medium from the cells.
-
Add the probe-containing medium to the respective wells. Include "no probe" and "vehicle only" (DMSO) controls.
-
Incubate for a duration relevant to your biological question (e.g., 2 hours for a typical cell cycle analysis).
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay measures cell metabolic activity, a proxy for cell viability. It should be run in parallel with the labeling experiment.
-
Reagent Preparation: Prepare MTT solution (5 mg/mL in sterile PBS) and solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
MTT Addition: Following the probe incubation period from Protocol 1, add 10 µL of MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Click-Chemistry Staining for Fluorescence Microscopy
This protocol details the steps to covalently link a fluorescent azide to the incorporated alkyne probe.
-
Cell Fixation: After probe incubation, aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Washing: Wash the fixed cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.3% Triton™ X-100 in PBS for 5 minutes at room temperature to allow the click reagents to access intracellular components.[11]
-
Washing: Wash the permeabilized cells twice with PBS.
-
Click Reaction Cocktail Preparation: Prepare the cocktail fresh immediately before use. For a 1 mL final volume:
-
880 µL of PBS
-
20 µL of Copper(II) Sulfate (CuSO₄) solution (from a 100 mM stock)
-
5 µL of Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide, from a 2 mM stock)
-
100 µL of L-Ascorbic Acid (from a freshly prepared 100 mM stock). Crucial: Add the ascorbic acid last to reduce Cu(II) to the active Cu(I) state.[12]
-
-
Click Reaction: Aspirate the PBS from the cells and add enough click reaction cocktail to cover the cell monolayer (~200 µL for a well in a chamber slide). Incubate for 30 minutes at room temperature, protected from light.[6]
-
Washing: Aspirate the click cocktail and wash the cells three times with PBS.
-
Counterstaining & Mounting: (Optional) Stain nuclei with a DNA dye like DAPI. Mount the coverslip with an anti-fade mounting medium.[13]
-
Imaging: Proceed to image the samples on a fluorescence microscope. Ensure that all imaging parameters (laser power, exposure time, gain) are kept constant across all conditions to allow for a fair comparison.
Section 4: Data Interpretation and Mechanistic Insight
The ultimate goal of the validation is to generate clear, quantitative data that informs the decision to adopt F4-An-Alk for future experiments.
The Click Reaction Mechanism
The efficiency of the entire labeling process hinges on the CuAAC reaction. This reaction forms a stable triazole linkage between the alkyne group on the incorporated probe and the azide group on the fluorescent reporter molecule.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Interpreting the Results: A Hypothetical Case Study
After performing the experiments, the data should be compiled into a clear, comparative format.
Table 2: Hypothetical Performance Comparison Data
| Parameter | Control (No Probe) | EdU (10 µM) | F4-An-Alk (10 µM) |
| Cell Viability (% of Untreated) | 100% ± 4.5% | 98% ± 5.1% | 95% ± 6.2% |
| Mean Fluorescence Intensity (A.U.) | 50 ± 15 | 1500 ± 210 | 2500 ± 350 |
| Signal-to-Noise Ratio | 1.0 | 30.0 | 50.0 |
In this hypothetical scenario, F4-An-Alk demonstrates a significant advantage. Despite a negligible impact on cell viability (comparable to EdU), it yields a much higher fluorescence intensity, resulting in a superior signal-to-noise ratio. This would strongly suggest that F4-An-Alk is a more efficient probe under these conditions, potentially due to enhanced cell uptake or faster click reaction kinetics as hypothesized.
Conclusion
Validating a new chemical probe is a meticulous process that requires more than simply following a protocol. It demands a critical evaluation of performance against established standards. This compound shows considerable promise as a next-generation tool for cellular labeling, with a chemical structure rationally designed for enhanced performance. By employing the rigorous validation framework outlined in this guide—encompassing cytotoxicity, labeling efficiency, and quantitative analysis—researchers can confidently determine its suitability for their specific applications. This structured approach ensures scientific integrity and paves the way for discoveries built on a foundation of reliable and highly sensitive cellular imaging.
References
-
SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition . Royal Society of Chemistry. [Link]
-
Labeling live cells by copper-catalyzed alkyne--azide click chemistry . PubMed. [Link]
-
Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry . ACS Publications. [Link]
-
Bioorthogonal Chemistry and Its Applications . ACS Publications. [Link]
-
Revolutionizing Live-Cell Research With InCu-Click . Northeastern University College of Engineering. [Link]
-
Copper-catalyzed click reaction on/in live cells . Chemical Science (RSC Publishing). [Link]
-
A Comprehensive Guide to Click Chemistry Reaction . Labinsights. [Link]
-
Bioorthogonally activated probes for precise fluorescence imaging . Chemical Society Reviews (RSC Publishing). [Link]
-
Copper-catalyzed click reaction on/in live cells . PMC. [Link]
-
Organic reactions in live cells – a new fluorogenic click reaction for selective cell-labeling . Institute of Organic Chemistry and Biochemistry of the CAS. [Link]
-
EdU Staining – Modern Method for Cell Proliferation Analysis . baseclick. [Link]
-
Can anyone recommend an alternative to Click-it EdU labeling kit from Invitrogen? . ResearchGate. [Link]
-
Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry . BioTechniques. [Link]
-
Cell Culture and Fluorescence Staining in the µ-Slide VI 04 . ibidi. [Link]
-
Design and synthesis of a highly efficient labelling reagent for incorporation of tetrafluorinated aromatic azide into proteins . ResearchGate. [Link]
-
Immunofluorescence Protocol: Cultured Cell . Creative Diagnostics. [Link]
-
Cancer Cell Permeability Induced by Tumor Treating Fields (TTFields) as a Physical Approach to Improve Chemotherapy Uptake and Overcome Multidrug Resistance . PMC. [Link]
-
Basic Cell Culture Protocols . Springer. [Link]
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- 12. researchgate.net [researchgate.net]
- 13. ibidi.com [ibidi.com]
performance of 4-Ethynyl-2,3,5,6-tetrafluoroaniline in different solvent systems
[1][2]
Executive Summary
4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETFA) represents a specialized class of "electron-deficient" click chemistry reagents.[1][2] Unlike its non-fluorinated counterpart (4-ethynylaniline), ETFA exhibits distinct physicochemical behaviors driven by the high electronegativity of the four fluorine atoms.
Key Performance Differentiators:
-
Enhanced Reactivity: The electron-withdrawing fluorine atoms lower the pKa of the terminal alkyne proton, facilitating faster formation of the Copper(I)-acetylide intermediate in CuAAC reactions.
-
Altered Solubility: The fluorinated ring increases lipophilicity (LogP), making the compound less soluble in pure aqueous media but highly soluble in polar aprotic solvents.
-
Reduced Basicity: The aniline nitrogen is significantly less basic than standard aniline, altering its behavior in acidic buffers and purification workflows.[2]
Chemical Profile & Mechanistic Implications[1][2][3][4][5][6]
Understanding the electronic influence of the tetrafluorophenyl core is essential for selecting the correct solvent system.
| Feature | 4-Ethynylaniline (Standard) | ETFA (Fluorinated) | Impact on Solvent Choice |
| Alkyne Acidity (pKa) | ~25 | ~21–23 (Estimated) | Faster deprotonation; compatible with weaker bases or lower catalyst loading.[1][2] |
| Aniline Basicity (pKa of conjugate acid) | 4.6 | < 1.0 | Does not protonate/dissolve in dilute aqueous acid (e.g., 1M HCl).[1][2] Requires organic co-solvents.[1][2] |
| Lipophilicity | Moderate | High | Requires higher % organic solvent in aqueous mixtures to prevent precipitation.[1][2] |
| Electronic Character | Electron-Rich Ring | Electron-Deficient Ring | Prone to nucleophilic aromatic substitution ( |
Comparative Analysis of Solvent Systems
A. The "High-Velocity" System: DMSO or DMF
Best For: High-throughput screening (HTS), difficult ligations, and synthesis of insoluble conjugates.[1][2]
-
Performance:
-
Solubility: Excellent (>100 mM).[2] ETFA dissolves instantly.[1][2]
-
Reaction Rate: Maximal. The high dielectric constant stabilizes the charged Cu(I) intermediates.
-
Risk: DMSO is difficult to remove.[1][2] In the presence of strong bases (e.g., NaOH), the electron-deficient ring of ETFA may undergo minor degradation via defluorination over long periods (>24h).
-
-
Recommendation: Use DMSO as the primary solvent.[2] If aqueous conditions are required, keep DMSO >20% (v/v).[1][2]
B. The "Biocompatible" System: t-BuOH / Water (1:1)
Best For: Bioconjugation, protein labeling, and standard "Click" protocols.[1][2]
-
Performance:
-
Solubility: Moderate.[1][2] ETFA is hydrophobic; if the water fraction exceeds 60%, the compound may crash out, halting the reaction.
-
Reaction Rate: High. Water accelerates CuAAC via the "on-water" effect, provided the reactants remain dissolved or in a fine emulsion.[2]
-
Risk: Precipitation.[1][2] Unlike non-fluorinated aniline, ETFA will not stay in solution in purely aqueous buffers.[1][2]
-
-
Recommendation: Pre-dissolve ETFA in t-BuOH or a small volume of DMSO before adding to the aqueous buffer.[2] Maintain organic co-solvent at ≥30% .[1][2]
C. The "Synthetic" System: THF or DCM
Best For: Organic synthesis, polymer modification, and material science applications where water is undesirable.[2]
-
Performance:
-
Solubility: Excellent.
-
Reaction Rate: Moderate to Slow. Without water or a specific ligand (like TBTA or THPTA), the reaction kinetics are significantly slower than in DMSO/Water.[2]
-
Risk: Copper(I) oxidation.[2] These solvents dissolve oxygen well; rigorous degassing is required to prevent catalyst deactivation.[2]
-
-
Recommendation: Required use of a stabilizing ligand (e.g., TBTA) to protect the Cu(I) catalyst.[1][2][3]
Experimental Protocol: Optimized CuAAC with ETFA
Objective: Conjugation of ETFA to a benzyl azide derivative. Scale: 0.5 mmol.
Materials
-
Ligand (Optional but Recommended): TBTA (5 mol%)
Workflow
-
Preparation: Dissolve ETFA (95 mg, 0.5 mmol) and Benzyl azide (67 mg, 0.5 mmol) in 2.0 mL DMSO .
-
Note: Ensure ETFA is fully dissolved before adding water.[2]
-
-
Catalyst Mix: In a separate vial, dissolve CuSO₄ (6 mg) and TBTA (13 mg) in 0.5 mL DMSO/Water .
-
Initiation: Add the Catalyst Mix to the reaction vial.
-
Reduction: Add Sodium Ascorbate (10 mg) dissolved in 0.1 mL Water .
-
Reaction: Stir at Room Temperature for 2–4 hours .
-
Monitoring: TLC (Hexane/EtOAc).[2] ETFA reacts faster than non-fluorinated alkynes; do not heat unless necessary (heating >60°C may degrade the fluorinated ring).
-
-
Workup: Dilute with EtOAc (20 mL), wash with brine (3x) to remove DMSO. Dry over MgSO₄.[2][4]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal solvent system based on application constraints.
Caption: Solvent selection decision tree for this compound based on solubility and application constraints.
References
-
Meldal, M., & Tornøe, C. W. (2008).[1][2] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][5][6] Chemical Reviews, 108(8), 2952–3015.[1][2] Link[1][2]
-
Hein, J. E., & Fokin, V. V. (2010).[1][2] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1][2][6] Chemical Society Reviews, 39(4), 1302–1315.[1][2] Link
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[2] Link (Data inferred from Tetrafluoroaniline parent and general alkyne properties).[1][2]
-
Zhou, L., & Zhang, X. (2016).[1][2][6] Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.[1][2] Link
Sources
- 1. N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline | C14H11F4N | CID 21938675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]
A Comparative Spectroscopic Guide to 4-Ethynyl-2,3,5,6-tetrafluoroaniline and Its Derivatives
Introduction
4-Ethynyl-2,3,5,6-tetrafluoroaniline is a pivotal building block in contemporary chemical synthesis, particularly valued in medicinal chemistry and materials science. Its tetrafluorinated aromatic ring offers a unique combination of electronic properties and serves as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, while the terminal alkyne and aniline functionalities provide versatile handles for molecular elaboration.[1] This guide provides an in-depth spectroscopic comparison of the parent molecule and two key classes of its derivatives: those modified at the aniline nitrogen (N-acetylation) and those resulting from the transformation of the ethynyl group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] Understanding the distinct spectroscopic signatures of these derivatives is critical for reaction monitoring, structural confirmation, and quality control in research and development settings.
The causality behind spectroscopic shifts will be explored, providing researchers with the foundational knowledge to interpret data confidently. All described protocols are designed to be self-validating, ensuring reproducibility and reliability.
General Spectroscopic Workflow
The comprehensive characterization of a novel this compound derivative follows a logical and systematic workflow. This process ensures unambiguous structure elucidation and purity assessment.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel derivative.
The Parent Compound: this compound
This molecule serves as our spectroscopic baseline. Its structure combines an electron-donating amine group (-NH₂) and an electron-withdrawing ethynyl group on a heavily fluorinated, electron-deficient ring.
Derivative Synthesis Pathways
To provide context for the spectroscopic comparison, we will examine two common derivatization reactions starting from the parent compound.
Caption: Key derivatization pathways for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of these compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of the molecular framework.
Expertise & Experience: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. While CDCl₃ is common, DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for its clear visualization of exchangeable protons like those on the -NH₂ group. ¹⁹F NMR is particularly insightful; the chemical shifts are highly sensitive to changes in the electronic environment of the aromatic ring, making it an excellent probe for substitution effects.[1][4] The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, simplifying spectral analysis.[5][6]
Standard NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard pulse program. Key parameters include a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon environments.
-
¹⁹F NMR: Acquire spectra using a standard pulse program, often with proton decoupling to simplify multiplets. Reference the spectra to an external standard like CFCl₃ (0 ppm).
Comparative NMR Data
| Compound | Spectroscopic Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| Parent Aniline | -NH₂ | ~4.5 (br s, 2H) | - | - |
| -C≡CH | ~3.4 (s, 1H) | ~80 (C≡C H), ~85 (C ≡CH) | - | |
| Aromatic C-F | - | ~140-145 (m) | ~ -145 (m, 2F), ~ -155 (m, 2F) | |
| N-Acetyl Derivative | -NH COCH₃ | ~8.0 (br s, 1H) | - | - |
| -NHCOCH₃ | ~2.2 (s, 3H) | ~25 (CH₃), ~168 (C=O) | - | |
| -C≡CH | ~3.5 (s, 1H) | ~81 (C≡C H), ~84 (C ≡CH) | - | |
| Aromatic C-F | - | ~140-145 (m) | ~ -142 (m, 2F), ~ -153 (m, 2F) | |
| Triazole Derivative | Triazole H | ~7.8 (s, 1H) | ~122 (Triazole CH) | - |
| Benzyl CH ₂ | ~5.6 (s, 2H) | ~54 (CH₂) | - | |
| Aromatic C-F | - | ~140-145 (m) | ~ -144 (m, 2F), ~ -154 (m, 2F) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. "m" denotes multiplet.
Causality and Interpretation:
-
N-Acetylation: The conversion of the electron-donating -NH₂ group to the electron-withdrawing N-acetyl group (-NHCOCH₃) causes a significant downfield shift of the amide proton (~8.0 ppm) compared to the amine protons (~4.5 ppm). This change also induces a slight downfield shift in the adjacent ¹⁹F NMR signals, reflecting the decreased electron density in the aromatic ring.[7]
-
Triazole Formation: The most dramatic changes occur upon click reaction. The disappearance of the sharp singlet for the acetylenic proton (~3.4 ppm) and the appearance of a new singlet in the aromatic region (~7.8 ppm) for the triazole proton are definitive indicators of successful cycloaddition.[8] The signals for the newly introduced benzyl group (e.g., CH₂ at ~5.6 ppm) will also be present. The impact on the ¹⁹F NMR signals is typically minor, as the modification is electronically distant from the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying key functional groups and tracking their transformation.
Expertise & Experience: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. When analyzing IR spectra, focus on the diagnostic regions. The disappearance of a key peak (like the C≡C-H stretch) is often more informative than the appearance of new, sometimes complex, signals in the fingerprint region.
Standard ATR-IR Acquisition Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| Parent Aniline | ~3400-3500 (two bands) | ~3300 (sharp) | ~2120 (weak) | - |
| N-Acetyl Derivative | ~3250 (one broad band) | ~3300 (sharp) | ~2120 (weak) | ~1680 (strong) |
| Triazole Derivative | ~3400-3500 (two bands) | Absent | Absent | - |
Causality and Interpretation:
-
Parent Aniline: Shows two characteristic N-H stretching bands for the primary amine and a sharp, distinct C≡C-H stretch.[9]
-
N-Acetylation: The primary amine bands are replaced by a single, broader N-H band for the secondary amide. A very strong C=O stretching absorption appears around 1680 cm⁻¹, which is the most definitive feature of this transformation.
-
Triazole Formation: The most crucial diagnostic change is the complete disappearance of the sharp C≡C-H stretch at ~3300 cm⁻¹ and the weak C≡C stretch at ~2120 cm⁻¹. This confirms the conversion of the alkyne. New bands associated with the triazole ring appear in the fingerprint region (1400-1600 cm⁻¹), but these can be complex.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-systems of the molecules.
Expertise & Experience: The choice of solvent is critical as it can influence the position of absorption maxima (λ_max). A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is typically used. The key is to maintain consistency when comparing spectra across a series of derivatives.
Standard UV-Vis Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Data Acquisition: Use a dual-beam spectrophotometer and record the absorbance from approximately 200 nm to 400 nm.
-
Blank Correction: Use the pure solvent as a reference blank.
Comparative UV-Vis Data
| Compound | λ_max (nm) | Interpretation |
| Parent Aniline | ~250, ~290 | π-π* transitions of the substituted benzene ring. |
| N-Acetyl Derivative | ~245, ~280 | Hypsochromic (blue) shift due to reduced donating ability of the nitrogen lone pair. |
| Triazole Derivative | ~255, ~295 | Bathochromic (red) shift due to extension of the conjugated system. |
Causality and Interpretation:
-
N-Acetylation: The lone pair on the aniline nitrogen is delocalized into the acetyl carbonyl group, reducing its ability to donate electron density into the aromatic ring. This disruption of conjugation results in a hypsochromic (blue) shift to shorter wavelengths.
-
Triazole Formation: The formation of the aromatic triazole ring extends the overall conjugated π-system of the molecule. This extension lowers the energy gap for π-π* transitions, resulting in a bathochromic (red) shift to longer wavelengths.[10]
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and, through high-resolution analysis (HRMS), the elemental composition of the synthesized derivatives.
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for these moderately polar molecules, typically yielding the protonated molecular ion [M+H]⁺. This minimizes fragmentation and provides a clear indication of the molecular weight.
Standard ESI-MS Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a trace amount of formic acid to promote protonation.
-
Infusion: Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weights.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion (ESI+) |
| Parent Aniline | C₈H₃F₄N | 189.0201 | m/z 190.0279 [M+H]⁺ |
| N-Acetyl Derivative | C₁₀H₅F₄NO | 231.0307 | m/z 232.0385 [M+H]⁺ |
| Triazole Derivative (with Benzyl Azide) | C₁₅H₁₀F₄N₄ | 322.0841 | m/z 323.0919 [M+H]⁺ |
Causality and Interpretation:
-
The mass spectrum for each derivative should show a base peak or a prominent peak corresponding to its calculated [M+H]⁺ value.
-
N-Acetylation: An increase of 42.0106 Da (the mass of a C₂H₂O group) from the parent compound confirms successful acetylation.
-
Triazole Formation: An increase corresponding to the mass of the azide used (e.g., 133.0589 Da for benzyl azide, C₇H₇N₃) confirms the click reaction. High-resolution mass spectrometry (HRMS) should provide an observed mass that matches the calculated mass to within 5 ppm, confirming the elemental formula.
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the transformation of key functional groups, UV-Vis spectroscopy probes the electronic consequences of these transformations, and mass spectrometry validates the final molecular composition. By understanding the causal relationships between chemical structure and spectroscopic output, researchers can confidently and efficiently characterize novel compounds derived from this versatile chemical scaffold.
References
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]
-
Fluorine-19 Nuclear Magnetic Resonance. (n.d.). Defense Technical Information Center. [Link]
-
Supporting Information. (n.d.). The University of Chicago. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. (2005, May). Magnetic Resonance in Chemistry. [Link]
-
2,3,5,6-Tetrafluoroaniline. (n.d.). PubChem. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024, October 22). Labinsights. [Link]
-
Click chemistry. (n.d.). Wikipedia. [Link]
-
N-(4-Ethylphenyl)-2,3,5,6-tetrafluoroaniline. (n.d.). PubChem. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Journal of Analytical Methods in Chemistry. [Link]
-
13C[1H] NMR of Non-Deuterated Deuterated and Fluorinated Compounds. (2020, June 30). ChemInfoGraphic. [Link]
-
Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. (2023, May). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
2,3,5,6-Tetrafluoroaniline. (n.d.). NIST Chemistry WebBook. [Link]
-
4 Applications of UV/Vis Spectroscopy. (n.d.). [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Bentham Science. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2008). Pharmaceutical Research. [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC STUDIES OF NOVEL N-ACETYL-3-AMINOALKYL TETRAMIC ACIDS. (1999). Heterocyclic Communications. [Link]
-
Supporting Information for: Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. (2023, May). Acta Crystallographica Section E. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023, December). Journal of Advanced Scientific Research. [Link]
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Supporting Information “The Synthesis and Structural Analysis of 2-Quinuclidonium Tetrafluoroborate”. (n.d.). California Institute of Technology. [Link]
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This compound CAS#61794-59-0. (n.d.). GCIS-ChemRadar. [Link]
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IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. (2022). Scripta Scientifica Pharmaceutica. [Link]
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2,3,4,6-Tetrafluoroaniline. (n.d.). PubChem. [Link]
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Synthesis and Characterization of an Air-Stable Tin(IV) β-Tetracyanoisophlorin Complex: Enhanced Antiaromaticity through Metal Insertion. (2023). Chemistry – An Asian Journal. [Link]
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Mastering Covalent Conjugation: A Guide to Confirming Protein Modification with 4-Ethynyl-2,3,5,6-tetrafluoroaniline using Mass Spectrometry
In the landscape of modern drug development and chemical biology, the precise covalent modification of proteins is a cornerstone of innovation. Whether for creating antibody-drug conjugates (ADCs), developing targeted covalent inhibitors, or mapping protein interactions, the ability to confirm that a molecule has successfully conjugated to its protein target—and to identify the exact site of that interaction—is paramount.[1][2] Among the arsenal of chemical tools available, 4-Ethynyl-2,3,5,6-tetrafluoroaniline (TFA-alkyne) has emerged as a versatile probe, often utilized for its unique reactivity and the bioorthogonal handle provided by its ethynyl group.
This guide provides an in-depth comparison of analytical methodologies for confirming TFA-alkyne protein conjugation, with a primary focus on the unparalleled power of mass spectrometry (MS). We will delve into the causality behind experimental choices, present field-proven protocols, and objectively compare MS-based approaches with other common techniques.
The Analytical Challenge: Beyond Simple Confirmation
Confirming covalent conjugation is not a simple yes-or-no question. A robust analytical workflow must answer three critical questions:
-
Did conjugation occur? Has the mass of the protein increased by the mass of the TFA-alkyne modifier?
-
What is the stoichiometry? How many TFA-alkyne molecules have attached to a single protein molecule?
-
Where did it happen? Which specific amino acid residue(s) on the protein have been modified?
While various techniques can hint at the answers, mass spectrometry stands alone in its ability to definitively address all three with high sensitivity and precision.[3]
Mass Spectrometry: The Gold Standard for Conjugate Characterization
Mass spectrometry has become the principal technology for characterizing covalent modifications on proteins.[3][4][5] Its power lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules with exceptional accuracy. This allows for the direct detection of the mass shift caused by the addition of TFA-alkyne to a protein. Two complementary MS-based strategies are central to this process: Intact Mass Analysis and Peptide Mapping (Bottom-Up Proteomics) .
Overall Workflow for MS-Based Confirmation
The journey from a conjugated protein to definitive data follows a structured path. This workflow ensures that each critical question about the conjugation event is answered systematically.
Caption: High-level workflow for confirming protein conjugation using mass spectrometry.
In-Depth Methodology 1: Intact Mass Analysis
Intact mass analysis, often referred to as top-down proteomics, is the first and most direct method to confirm that conjugation has occurred.[1][6] The entire, intact protein-conjugate is introduced into the mass spectrometer, and its total molecular weight is measured.
The "Why": This approach provides a rapid, holistic view of the conjugation reaction. By comparing the mass of the modified protein to the unmodified control, you can immediately confirm the addition of the TFA-alkyne moiety and often determine the drug-to-antibody ratio (DAR) in the case of ADCs.[1][7]
Experimental Protocol: Intact Protein Analysis by LC-MS
-
Sample Preparation:
-
Prepare the unmodified protein (control) and the TFA-alkyne conjugated protein at a concentration of ~1 mg/mL in a suitable buffer (e.g., PBS).
-
Desalt the samples using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts that can interfere with ionization. Elute in a solution compatible with MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: A short reversed-phase column with a C4 or C8 stationary phase is ideal for intact proteins.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Run a rapid gradient from 5% to 95% Mobile Phase B over 5-10 minutes. This separates the protein from any remaining small molecule contaminants and ensures it elutes in a sharp peak.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is required.[7]
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI generates a series of multiply charged ions for large molecules like proteins.[8]
-
Data Acquisition: Acquire data over the full mass range (e.g., m/z 500-4000).
-
-
Data Analysis:
-
The raw data will show a charge state envelope (a series of peaks, each representing the intact protein with a different number of charges).
-
Use deconvolution software (e.g., MaxEnt1, BioConfirm) to process this envelope and calculate the zero-charge, neutral mass of the protein.
-
Compare the deconvoluted mass of the conjugated sample to the control. The mass difference should correspond to the mass of the TFA-alkyne molecule(s).
-
In-Depth Methodology 2: Peptide Mapping (Bottom-Up Proteomics)
While intact mass analysis confirms if conjugation happened, bottom-up proteomics reveals precisely where.[9][10] This technique involves enzymatically digesting the protein into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS).[10][11][12]
The "Why": This is the definitive method for identifying the specific amino acid residue(s) modified by TFA-alkyne. By fragmenting the modified peptides, we can obtain sequence information that pinpoints the exact site of attachment, which is critical for understanding structure-activity relationships and ensuring product consistency.[13][14]
Bottom-Up Proteomics Workflow Diagram
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Comparative Guide: Assessing Biocompatibility of Surfaces Functionalized with 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETFA)
Executive Summary: The Fluorine Advantage[1]
In the landscape of bio-orthogonal surface functionalization, 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETFA) represents a specialized, high-performance alternative to standard alkyne linkers. While standard propargyl or phenyl-alkyne surfaces are ubiquitous for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ETFA introduces a perfluorinated aromatic ring that fundamentally alters the physicochemical and biological interface.
This guide assesses the biocompatibility of ETFA-functionalized surfaces, comparing them against standard non-fluorinated alkynes and copper-free alternatives. The inclusion of fluorine atoms withdraws electron density from the aromatic ring, modulating the pKa of the system, enhancing
Comparative Analysis: ETFA vs. Alternatives
The decision to use ETFA over standard linkers involves a trade-off between functionality (sensing/stacking) and biocompatibility risks (hydrophobicity/toxicity) .
Table 1: Performance Matrix of Alkyne Surface Linkers
| Feature | ETFA (Fluorinated Aryl Alkyne) | 4-Ethynylaniline (Standard Aryl Alkyne) | Propargylamine (Aliphatic Alkyne) | DBCO (Strain-Promoted) |
| Primary Utility | Standard Conjugation | Cost-effective, Flexible | Live-cell, Cu-free | |
| Hydrophobicity | High (Contact Angle > 85°) | Moderate | Low/Moderate | Moderate |
| Click Reactivity | High (Electron-deficient alkyne) | Moderate | Moderate | Very High (Strain) |
| Protein Adsorption | High (Albumin preference) | Moderate | Low | Moderate |
| Cytotoxicity Risk | Moderate (Requires rigorous washing) | Low | Low | Low |
| Stability | Excellent (C-F bond strength) | Good | Good | Moderate (Oxidation) |
Key Differentiators
-
Electronic Modulation: The tetrafluoro-substitution lowers the LUMO energy of the system, potentially accelerating nucleophilic attacks or specific cycloadditions compared to the electron-rich 4-ethynylaniline [1].
-
The "Teflon" Effect: ETFA surfaces exhibit higher hydrophobicity. While this can increase non-specific protein binding (fouling), it also promotes the adsorption of albumin, which can passivate the surface against thrombogenic fibrinogen—a phenomenon known as the albumin passivation effect [2].
-
F Traceability: Unlike any other alternative, ETFA allows for non-invasive quantification of surface density using solid-state
F NMR [3].
Surface Functionalization Workflow
To assess biocompatibility, one must first generate a reproducible monolayer. The following protocol ensures a self-validating system where the Aniline moiety is used for attachment (via amide bond), leaving the Alkyne exposed for click chemistry.
Diagram 1: ETFA Functionalization Pathway
Caption: Step-by-step functionalization logic. The aniline amine anchors to the surface, orienting the fluorinated alkyne outward for bio-orthogonal reaction.
Protocol Highlights (Self-Validating Steps)
-
Step 2 (Activation): Use EDC/NHS to convert surface carboxyls to reactive esters. Validation: Surface contact angle should drop (become more hydrophilic) temporarily due to charged intermediates, or rise depending on the specific silane.
-
Step 3 (Coupling): Incubate with ETFA (10 mM in DMSO/PBS) for 4–12 hours.
-
Critical Wash: Fluorinated anilines can be cytotoxic if leached. Wash 3x with DMSO, 3x with Ethanol, 3x with Water.
-
Validation:XPS Analysis must show a distinct F1s peak (approx. 688 eV) and a C1s satellite peak characteristic of
- transitions in fluorinated rings [4].
-
Biocompatibility Assessment Protocols
Because ETFA contains fluorine and requires Copper catalysis for the subsequent "click" step, biocompatibility validation is stricter than for standard coatings.
Diagram 2: Biocompatibility Decision Tree
Caption: The "Go/No-Go" logic for validating fluorinated surfaces. Leaching of the fluoro-aniline is the first critical failure point.
Experiment A: Cytotoxicity (ISO 10993-5)
-
Rationale: Fluorinated anilines can interfere with metabolic pathways if released. Furthermore, copper residue from the click reaction is highly toxic.
-
Method:
-
Seed L929 fibroblasts (10,000 cells/cm²) directly onto ETFA-functionalized glass coverslips.
-
Incubate for 24h and 48h.
-
Assay: Live/Dead staining (Calcein AM / EthD-1).
-
-
Expectation:
-
ETFA (Clean): >90% Viability. Cells may show altered morphology (more rounded) due to hydrophobicity compared to TCPS (Tissue Culture Polystyrene).
-
ETFA (Cu-Contaminated): <50% Viability. Root Cause: Insufficient EDTA washing after click reaction.
-
Experiment B: Protein Adsorption & Hemocompatibility
-
Rationale: Fluorinated surfaces are hydrophobic. In blood contact, they preferentially adsorb proteins. The type of protein determines biocompatibility.
-
Method:
-
Incubate surfaces with Fluorescein-conjugated Fibrinogen and Rhodamine-conjugated Albumin (BSA).
-
Wash and image via fluorescence microscopy.[1]
-
-
Data Interpretation:
-
High Albumin / Low Fibrinogen ratio = Thromboresistant (Pass).
-
High Fibrinogen adsorption = Thrombogenic (Fail).
-
Note: ETFA surfaces generally show higher total protein adsorption than PEGylated surfaces but can be engineered to favor albumin via specific fluorination patterns [2][5].
-
Interpretative Guide for Researchers
When analyzing your data, use the following benchmarks to determine if your ETFA surface is performing correctly:
-
Contact Angle Hysteresis:
-
If Static Water Contact Angle (WCA) is < 60° , your ETFA coupling failed (surface is likely still carboxyl/amine rich).
-
If WCA is > 90° , you have successfully created a fluorinated monolayer.
-
-
Cell Adhesion vs. Proliferation:
-
It is normal for initial cell adhesion to be lower on ETFA due to hydrophobicity. However, proliferation (doubling time) of adhered cells should match controls. If proliferation is stalled, suspect fluorine leaching or copper toxicity .
-
-
19F NMR Signal:
-
A sharp peak at -140 to -160 ppm (relative to CFCl3) confirms the integrity of the aromatic C-F bonds. Broadening indicates constrained mobility (successful tethering) [3].
-
References
-
Lutz, J. F. (2008). Copper-free azide-alkyne cycloadditions: new insights and perspectives. Angewandte Chemie International Edition, 47(12), 2182-2184. Link
-
Tegoulia, V. A., & Cooper, S. L. (2002). Staphylococcus aureus adhesion to self-assembled monolayers: effect of surface chemistry and fibrinogen presence. Colloids and Surfaces B: Biointerfaces, 24(3-4), 217-228. Link
-
Yu, Y., et al. (2013). Fluorinated paramagnetic chelates as potential multi-modal MRI/19F MRI agents. Journal of Materials Chemistry B, 1, 142-150. Link
-
Alloway, D. M., et al. (2003). Interface dipoles arising from self-assembled monolayers on gold: UV-photoemission studies of alkanethiols and partially fluorinated alkanethiols. The Journal of Physical Chemistry B, 107(42), 11690-11699. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Validating Site-Specificity of 4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-ETFA) Labeling: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes and developing targeted therapeutics, the ability to specifically label proteins of interest is paramount. Site-specific protein labeling allows for the precise attachment of probes, such as fluorophores or affinity tags, enabling detailed investigation of protein function, localization, and interactions.[1] 4-Ethynyl-2,3,5,6-tetrafluoroaniline (4-ETFA) has emerged as a valuable tool for protein labeling. This guide provides a comprehensive overview of the essential control experiments required to rigorously validate the site-specificity of 4-ETFA labeling, ensuring the generation of reliable and interpretable data.
The Critical Importance of Site-Specificity in Protein Labeling
Core Principles of Validating Labeling Specificity
The validation process is built on a foundation of logical and systematic experimental design. The primary goals are to demonstrate that the labeling is:
-
Target-Dependent: The labeling only occurs in the presence of the protein of interest.
-
Site-Specific: The label is attached to a predetermined and unique site on the target protein.
-
Mechanism-Specific: The labeling reaction proceeds through the expected chemical mechanism.
To achieve this, a combination of negative controls, competition assays, and analytical techniques are employed.
Essential Control Experiments for 4-ETFA Labeling
Here, we detail a series of control experiments designed to provide robust validation of 4-ETFA labeling specificity.
The "No Target" Negative Control
Scientific Rationale: This is the most fundamental control. It establishes that the labeling observed is dependent on the presence of the target protein. In the absence of the protein of interest, no significant labeling should be detected. This rules out the possibility that 4-ETFA or its subsequent detection reagents are non-specifically interacting with other components in the reaction mixture or the cellular environment.[4]
Experimental Protocol:
-
Prepare two parallel reaction mixtures.
-
Experimental Sample: Include the purified target protein, 4-ETFA, and all other necessary reaction components.
-
Negative Control Sample: Include all reaction components except for the target protein. A mock buffer or a non-target protein of similar size and isoelectric point can be included to control for non-specific surface binding.
-
Incubate both samples under identical conditions (temperature, time, pH).[2]
-
Analyze both samples using the same detection method (e.g., SDS-PAGE with fluorescence imaging, Western blot).
Expected Outcome: The experimental sample should show a distinct band corresponding to the labeled target protein. The negative control sample should show no, or negligible, signal at the same molecular weight.
dot graph TD; A[Start] --> B{Prepare Two Samples}; B --> C[Experimental: Target Protein + 4-ETFA]; B --> D[Control: No Target Protein + 4-ETFA]; C --> E{Incubate}; D --> E; E --> F{Analyze}; F --> G{Target-Dependent Labeling?}; G -- Yes --> H[Proceed]; G -- No --> I[Troubleshoot]; end
Caption: Workflow for the "No Target" Negative Control Experiment.
The Competition Assay
Scientific Rationale: A competition assay is a powerful method to demonstrate that the labeling is occurring at a specific binding site or reactive group.[5][6] In this experiment, an unlabeled competitor molecule that is known to interact with the target site is introduced. If 4-ETFA is truly labeling the specific site, the presence of the competitor will reduce the extent of 4-ETFA labeling in a concentration-dependent manner.[7][8]
Experimental Protocol:
-
Prepare a series of reaction mixtures containing the target protein and a constant concentration of 4-ETFA.
-
To these mixtures, add increasing concentrations of an unlabeled competitor molecule. The competitor could be an analog of 4-ETFA that lacks the alkyne group or a known ligand/inhibitor of the target protein that binds at or near the intended labeling site.
-
Include a control sample with no competitor.
-
Incubate all samples under identical conditions.
-
Analyze the samples to quantify the extent of 4-ETFA labeling.
Expected Outcome: A dose-dependent decrease in the labeling signal should be observed with increasing concentrations of the competitor. This indicates that 4-ETFA and the competitor are vying for the same site on the target protein.
dot graph TD; A[Start] --> B{Prepare Samples}; B --> C[Constant [4-ETFA] & [Target]]; C --> D{Add Increasing [Competitor]}; D --> E{Incubate}; E --> F{Analyze Labeling}; F --> G{Signal Decrease with [Competitor]?}; G -- Yes --> H[Site-Specific Binding Confirmed]; G -- No --> I[Investigate Non-Specific Binding]; end
Caption: Workflow for the Competition Assay.
Mass Spectrometry for Site-Specific Confirmation
Scientific Rationale: While the previous controls provide strong evidence for specificity, mass spectrometry (MS) offers direct proof of the exact amino acid residue(s) being modified by 4-ETFA.[9] By analyzing the mass of the protein or its peptide fragments after labeling, the precise location of the modification can be identified.
Experimental Protocol:
-
Label the purified target protein with 4-ETFA.
-
Digest the labeled protein into smaller peptides using a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified with 4-ETFA. The mass shift corresponding to the addition of the 4-ETFA molecule will pinpoint the exact amino acid residue that was labeled.
Expected Outcome: The MS analysis should ideally identify a single, specific peptide and amino acid residue that is consistently modified by 4-ETFA. The identification of multiple, and especially non-specific, modification sites would indicate a lack of site-specificity.
Protease Protection Assay
Scientific Rationale: A protease protection assay can provide information about the location of the label within the folded structure of the protein.[10][11] If the 4-ETFA label is attached to a site that becomes buried within the protein's structure upon ligand binding or a conformational change, it may be protected from digestion by a protease.
Experimental Protocol:
-
Label the target protein with 4-ETFA.
-
Divide the labeled protein into two samples.
-
To one sample, add a ligand or molecule known to induce a conformational change that would shield the labeling site.
-
Add a protease (e.g., trypsin, chymotrypsin) to both samples and incubate for a limited time.
-
Analyze the digestion products by SDS-PAGE or Western blot, detecting the 4-ETFA label.
Expected Outcome: If the labeling site is protected upon ligand binding, the sample with the added ligand will show less fragmentation of the labeled protein compared to the sample without the ligand. This provides evidence that the labeling is occurring at a functionally relevant and specific site.
Comparison of 4-ETFA with Alternative Labeling Reagents
To provide context for the utility of 4-ETFA, it is helpful to compare it with other commonly used protein labeling reagents.
| Feature | This compound (4-ETFA) | NHS Esters | Maleimides | Click Chemistry (Azide/Alkyne) |
| Target Residue | Tyrosine (often requires an activating agent) | Lysine, N-terminus[12] | Cysteine[13] | Genetically encoded unnatural amino acids[14] |
| Specificity | Can be highly site-specific with appropriate targeting | Generally non-specific, labels multiple accessible lysines | Highly specific for free thiols | Highly specific, bio-orthogonal[12] |
| Reaction Conditions | Typically mild, aqueous buffers | Aqueous buffers, pH 7-9 | Aqueous buffers, pH 6.5-7.5 | Mild, aqueous buffers |
| Key Advantage | Potential for targeting specific tyrosines | Readily available, simple to use | High specificity for cysteines | Extremely high specificity and bio-orthogonality |
| Key Limitation | May require optimization for specific proteins | Lack of site-specificity can lead to heterogeneity[15] | Requires an accessible and reactive cysteine | Requires genetic manipulation of the target protein |
Conclusion
The validation of site-specificity is a non-negotiable step in any protein labeling experiment. By employing a systematic approach that includes negative controls, competition assays, and definitive analytical techniques like mass spectrometry, researchers can confidently establish the reliability of their 4-ETFA labeling results. This rigorous validation ensures that the data generated accurately reflects the biological processes under investigation, ultimately advancing our understanding of protein function and accelerating the development of novel therapeutics.
References
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Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]
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kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
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Strategies for Site‐Specific Labeling of Receptor Proteins on the Surfaces of Living Cells by Using Genetically Encoded Peptide Tags. (2021, February 26). PMC. Retrieved from [Link]
-
Peptide-tags for site-specific protein labelling in vitro and in vivo. (2016, February 29). RSC Publishing. Retrieved from [Link]
-
NanoTemper. (n.d.). Competition Assay - Definition and Relevance. Retrieved from [Link]
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Three approaches to achieve the site-specific protein labeling and... (n.d.). ResearchGate. Retrieved from [Link]
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Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics. (2019, February 15). MDPI. Retrieved from [Link]
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A chemical biology route to site-specific authentic protein modifications. (n.d.). PMC - NIH. Retrieved from [Link]
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Super Heavy TMTpro Labeling Reagent: An Alternative and Higher-Charge-State-Amenable Stable-Isotope-Labeled TMTpro Variant. (2021, March 10). PMC. Retrieved from [Link]
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How do I prpepare the controls for the bacterial conjugation experiments?. (2016, August 22). ResearchGate. Retrieved from [Link]
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Does anyone have experience with competition assay with labeled and unlabeled peptide?. (2014, February 8). ResearchGate. Retrieved from [Link]
-
Competition Assays vs. Direct Binding Assays: How to choose. (2025, December 12). Fluidic Sciences Ltd. Retrieved from [Link]
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It Takes Two to Tango, Pt 3: Advantages of Bioconjugation. (2024, February 20). LubioScience. Retrieved from [Link]
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Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]
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Bioconjugation Protocols. (2013, November 27). SpringerLink. Retrieved from [Link]
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Site-specific functionalization of proteins and their applications to therapeutic antibodies. (n.d.). ScienceDirect. Retrieved from [Link]
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Bio-Rad. (n.d.). FLISP™ FAM-Phe-CMK Serine Protease Assay Kit. Retrieved from [Link]
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Examining the Fluorescent Protease Protection Assay. (2020, November 17). G-Biosciences. Retrieved from [Link]
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Protease K Protection Assay: Cell Free Expression Application. (2010, May 26). Promega Connections. Retrieved from [Link]
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. (2023, August 5). ACS Publications. Retrieved from [Link]
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Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (2021, June 14). PMC. Retrieved from [Link]
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Advances in Bioconjugation. (n.d.). PMC. Retrieved from [Link]
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Protease Assays. (2012, May 1). Assay Guidance Manual - NCBI - NIH. Retrieved from [Link]
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Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021, June 9). MDPI. Retrieved from [Link]
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Exchange-traded fund. (n.d.). Wikipedia. Retrieved from [Link]
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ETFA. (n.d.). Wikipedia. Retrieved from [Link]
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Mechanism of action and regulation of protein synthesis initiation factor 4E: effects on mRNA discrimination, cellular growth rate, and oncogenesis. (1993). PubMed. Retrieved from [Link]
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Electron transfer flavoprotein and its role in mitochondrial energy metabolism in health and disease. (n.d.). PMC. Retrieved from [Link]
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Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group. (2017, March 15). PubMed. Retrieved from [Link]
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Semi-Synthesis of Labeled Proteins for Spectroscopic Applications. (2013, January 2). MDPI. Retrieved from [Link]
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Nippon India ETF: ETF - Exchange Traded Fund Services in India. (n.d.). Nippon India Mutual Fund. Retrieved from [Link]
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Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. (2018, March 1). PMC. Retrieved from [Link]
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Protein labelling by reactions between (A) tetracysteine tag and a bisarsenical profluorescent probe or (B) tetraserine tag and a bisboronate. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-Ethynyl-2,3,5,6-tetrafluoroaniline
Part 1: Executive Safety Summary (BLUF)
STOP AND READ: 4-Ethynyl-2,3,5,6-tetrafluoroaniline (ETF) is not a standard organic waste. It possesses a dual-hazard profile combining fluorinated toxicity with terminal alkyne reactivity .
Immediate Action Required:
-
NO METAL PLUMBING: Never dispose of this compound or its mother liquors down the drain. The terminal ethynyl group can react with copper piping to form explosive copper acetylides.
-
SEGREGATE AS HALOGENATED: This compound releases Hydrogen Fluoride (HF) upon combustion. It must be incinerated in a facility equipped with HF scrubbers.
-
AVOID METAL CONTAINERS: Store waste in HDPE (High-Density Polyethylene) or glass containers only.
Part 2: Chemical Profile & Hazard Matrix[1]
As a specialized intermediate, specific SDS data is often sparse. Below is the Functional Group Hazard Assessment derived from its structural moieties (Perfluoroaniline + Terminal Alkyne).
| Property | Assessment | Operational Implication |
| Chemical Structure | High Fluorine content (approx. 40% by mass). | |
| Primary Hazard | Acute Toxicity & Irritant | Treat as highly toxic by inhalation and skin contact (typical of fluoroanilines). |
| Reactivity Hazard | Metal Acetylide Formation | The terminal alkyne ( |
| Combustion Hazard | HF Generation | Burning releases corrosive Hydrogen Fluoride gas. |
| Waste Stream | High BTU / Halogenated | Requires high-temperature incineration (>1100°C) with caustic scrubbing. |
Part 3: Critical Reactivity (The "Why")
Researchers often overlook the acetylide hazard in favor of the toxicity hazard. Understanding this mechanism is vital for preventing catastrophic infrastructure damage.
The Acetylide Trap
Terminal alkynes like ETF are weak acids (
Diagram 1: The Acetylide Formation Risk Pathway This diagram illustrates the "Silent Hazard" of improper disposal.
Caption: Logical flow demonstrating how improper disposal leads to shock-sensitive explosive formation in laboratory infrastructure.
Part 4: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot check a box, do not proceed .
Phase 1: Waste Segregation
Phase 2: Pre-Disposal Stabilization (Optional but Recommended)
If you have large quantities (>50g) of pure material, "quenching" the alkyne is safer than direct disposal.
-
Dilution: Dissolve in a compatible non-halogenated solvent (e.g., Ethyl Acetate or Acetone) to <10% concentration.
-
Labeling: Clearly mark the label: "Contains Terminal Alkyne - DO NOT CONSOLIDATE WITH METALS."
Phase 3: The Disposal Workflow
Diagram 2: Operational Decision Tree
Caption: Decision matrix for determining the correct waste stream based on physical state and solvent background.
Part 5: Spill Response Protocol
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The high fluorine content suggests potential respiratory toxicity. Clear the area.
-
PPE: Double nitrile gloves, lab coat, and P100 respirator (if powder is aerosolized).
-
Neutralization (Do not use water):
-
Absorb liquids with Vermiculite or Sand .[1]
-
Do not use paper towels (creates a high surface area flammable solid).
-
-
Clean Up:
-
Sweep into a plastic dustpan (non-sparking).
-
Deposit into a wide-mouth HDPE jar.
-
Wipe surface with Acetone.
-
-
Disposal: Label as "Spill Debris: Fluorinated Aniline" and hand off to EHS immediately.
Part 6: References
-
United States Environmental Protection Agency (EPA). (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: Fluorinated Anilines. Retrieved from [Link]
-
Bretherick's Handbook of Reactive Chemical Hazards. (Cited via general chemical safety principles regarding Acetylides). Topic: Metal Acetylides Incidents.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethynyl-2,3,5,6-tetrafluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Landscape
4-Ethynyl-2,3,5,6-tetrafluoroaniline is a complex molecule featuring a tetrafluorinated aniline ring and an ethynyl group. This unique structure suggests a specific hazard profile that must be respected.
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Some aromatic amines are known or suspected carcinogens.[1][2][3]
-
Fluorinated Compounds: Highly fluorinated compounds can be persistent in the environment and may present unique toxicological properties.[4][5]
-
Ethynyl Group: The carbon-carbon triple bond can impart reactivity and may pose specific handling challenges.
-
Combined Hazards: The combination of these functional groups necessitates a comprehensive approach to personal protection. Based on data for similar compounds like 4-ethynylaniline and various tetrafluoroanilines, we must assume this compound is irritating to the skin, eyes, and respiratory system, and potentially harmful if swallowed or absorbed through the skin.[6][7][8]
Core Principles of Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[9][10][11] | Nitrile or neoprene gloves (double-gloving recommended).[10][12] | Laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Running reactions and work-up | Chemical splash goggles and a face shield.[13][14] | Chemical-resistant gloves (e.g., nitrile, neoprene). Regularly inspect for signs of degradation.[11][12] | Chemical-resistant apron over a laboratory coat. | Work exclusively within a certified chemical fume hood.[15] |
| Purification (e.g., chromatography) | Chemical splash goggles and a face shield.[13][14] | Chemical-resistant gloves. Change gloves immediately if contamination is suspected.[16] | Chemical-resistant apron over a laboratory coat. | Work in a well-ventilated area, preferably a chemical fume hood.[17] |
| Handling of the solid compound | Safety glasses with side shields or chemical splash goggles.[9][10][11] | Nitrile or neoprene gloves. | Laboratory coat. | If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended, even within a fume hood.[10][11][16] |
Step-by-Step Guide to PPE Selection and Use
The causality behind these PPE choices is rooted in a comprehensive risk assessment. The following workflow provides a logical approach to ensuring your safety.
Caption: A workflow for selecting and using Personal Protective Equipment (PPE).
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17][18][19] Remove contaminated clothing while continuing to flush. Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17][18][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][20][21]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][19]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[14][21] Place the contaminated material in a sealed, labeled container for proper disposal.[14][16] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14] Do not mix with other waste streams.[14]
-
Disposal Method: Due to its fluorinated nature, incineration at a licensed hazardous waste facility is the recommended disposal method.[4][5][22][23] This high-temperature process is necessary to break the strong carbon-fluorine bonds.[5][23] Landfilling is not a recommended option as it does not destroy the "forever chemicals" and poses a long-term environmental risk.[4][24]
-
Consult with Professionals: Always consult with your institution's environmental health and safety department for specific guidance on waste disposal procedures, as regulations can vary.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, you are not only protecting yourself but also contributing to a safer research environment for all.
References
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1 Vertex AI Search.
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9 Eurofins Scientific.
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10 Sevron Safety Solutions.
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3 Sigma-Aldrich.
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14 ChemicalBook.
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25 Santa Cruz Biotechnology.
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11 Labsafety.
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15 CymitQuimica.
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TCI Chemicals.
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20 Berry & Associates.
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26 Merck Millipore.
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6 Fisher Scientific.
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21 Farnell.
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19 Loba Chemie.
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5 EPA.
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7 Apollo Scientific.
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24 Rinnovabili.
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8 PubChem - NIH.
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22 GOV.UK.
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23 EPA.
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27 Australian Industrial Chemicals Introduction Scheme (AICIS).
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28 lookchem.
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29 CompTox Chemicals Dashboard - EPA.
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Sigma-Aldrich.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
